molecular formula C4H2BrNO3 B046756 3-Bromoisoxazole-5-carboxylic acid CAS No. 6567-35-7

3-Bromoisoxazole-5-carboxylic acid

Cat. No.: B046756
CAS No.: 6567-35-7
M. Wt: 191.97 g/mol
InChI Key: YNIMFLBFJCGBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoisoxazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2BrNO3 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIMFLBFJCGBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316494
Record name 3-bromoisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6567-35-7
Record name 6567-35-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromoisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromoisoxazole-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties, structure, and nomenclature of 3-Bromoisoxazole-5-carboxylic acid, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound with the molecular formula C4H2BrNO3.[1][2] It is recognized by its CAS Number, 6567-35-7.[2][3] This compound is often utilized in the synthesis of more complex molecules, including antibacterial agents.

Identifier Value Source
IUPAC Name 3-bromo-1,2-oxazole-5-carboxylic acidPubChem[1]
Molecular Formula C4H2BrNO3PubChem, Santa Cruz Biotechnology[1][2]
Molecular Weight 191.97 g/mol PubChem, Santa Cruz Biotechnology[1][2]
CAS Number 6567-35-7Santa Cruz Biotechnology, ChemicalBook[2][3]
SMILES C1=C(ON=C1Br)C(=O)OBLD Pharm[4]

Chemical Structure

The structure of this compound is characterized by a five-membered isoxazole ring. This heterocyclic ring contains a nitrogen atom and an oxygen atom in adjacent positions. A bromine atom is substituted at the 3rd position of the ring, and a carboxylic acid group (-COOH) is attached at the 5th position.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-bromo-1,2-oxazole-5-carboxylic acid .[1] This name precisely describes the molecular structure:

  • Isoxazole : The core five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The numbering "1,2" specifies the positions of the oxygen and nitrogen atoms relative to each other.

  • 3-bromo : Indicates a bromine atom is attached to the third carbon atom of the isoxazole ring.

  • 5-carboxylic acid : Denotes that a carboxylic acid group is bonded to the fifth atom of the isoxazole ring.

Logical Structure Diagram

The following diagram illustrates the connectivity of the functional groups to the core isoxazole ring as described by the IUPAC name.

A Isoxazole Ring B Bromine Atom (Position 3) A->B Substituted at C Carboxylic Acid Group (Position 5) A->C Substituted at

Connectivity of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of 3-Bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. It also includes generalized experimental protocols for obtaining such data.

Molecular Structure and Properties
  • IUPAC Name: 3-bromo-1,2-oxazole-5-carboxylic acid[1]

  • Molecular Formula: C₄H₂BrNO₃[1][2]

  • Molecular Weight: 191.97 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, one would expect a simple yet informative set of spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals: one for the isoxazole ring proton and another for the acidic proton of the carboxylic acid.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Isoxazole Proton~7.0 - 7.5Singlet (s)1HH-4
Carboxylic Acid Proton> 12.0Broad Singlet (br s)1H-COOH

Rationale: The isoxazole ring contains a single proton at the C-4 position. Its chemical shift is influenced by the electronegative oxygen and nitrogen atoms and the bromine atom. The carboxylic acid proton signal is characteristically downfield and often broad due to hydrogen bonding and chemical exchange. Its visibility can be dependent on the solvent and concentration.[3][4]

Predicted ¹³C NMR Data

The carbon NMR spectrum should account for all four carbon atoms in the molecule, each with a unique chemical environment.

Predicted SignalChemical Shift (δ, ppm)Assignment
Quaternary Carbon~155 - 160C-5 (attached to COOH)
Quaternary Carbon~145 - 150C-3 (attached to Br)
Methine Carbon~115 - 120C-4
Carbonyl Carbon~160 - 170-COOH

Rationale: The chemical shifts are estimated based on the effects of substituents on the isoxazole ring. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range.[3][4] The carbons attached to the electronegative bromine (C-3) and the carboxylic group (C-5) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Band
O-H (Carboxylic Acid)2500 - 3300Very Broad
C=O (Carboxylic Acid)1700 - 1730Strong, Sharp
C=N (Isoxazole Ring)1580 - 1620Medium
C-O1200 - 1300Medium

Rationale: Carboxylic acids are well-known for their very broad O-H stretching band, which arises from strong intermolecular hydrogen bonding.[4][5] The carbonyl (C=O) stretch is also a prominent and strong absorption.[4][5] Absorptions for the C=N and other ring vibrations would also be present but are generally less intense.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

IonPredicted m/zNotes
[M]⁺191 / 193Molecular ion peak. The presence of a bromine atom results in a characteristic M+2 peak ([M+2]⁺) of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
[M-OH]⁺174 / 176Loss of the hydroxyl radical.
[M-COOH]⁺146 / 148Loss of the carboxylic acid group (formyl radical).

Rationale: The key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances (50.7% and 49.3%, respectively), leading to two peaks of almost equal height separated by 2 m/z units for any fragment containing the bromine atom.[6]

Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic acid like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

  • Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, for example, with an Electrospray Ionization (ESI) source for initial molecular weight confirmation.

  • Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 3-Bromoisoxazole- 5-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Physical properties of 3-Bromoisoxazole-5-carboxylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromoisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point170-175 °C[1]
Molecular Weight191.97 g/mol [2]
Molecular FormulaC4H2BrNO3[2]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating bath (e.g., silicone oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

  • Heating: The heating bath is heated at a steady rate.

  • Observation: The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire solid has turned into a clear liquid are recorded. The melting point is reported as this range.

Solubility Determination

A general qualitative and semi-quantitative method for determining the solubility of a carboxylic acid in various solvents is described below.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • To a series of labeled test tubes, add approximately 1-2 mg of this compound.

    • Add 1 mL of a specific solvent to each corresponding test tube.

    • Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

    • Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Assessment (for soluble or partially soluble cases):

    • Weigh a precise amount of this compound (e.g., 10 mg) and place it in a test tube.

    • Add the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition.

    • Continue adding the solvent until the solid is completely dissolved.

    • The solubility can then be estimated in terms of mg/mL.

Synthesis Workflow Visualization

While the primary focus of this guide is on physical properties, understanding the synthetic origin of a compound is crucial for researchers. The following diagram illustrates a plausible synthetic pathway for this compound, based on common isoxazole synthesis methodologies.

Synthesis_Workflow start Starting Materials (e.g., Ester & Hydroxylamine) intermediate1 Cyclization/ Condensation start->intermediate1 Reaction intermediate2 Isoxazole Ester Intermediate intermediate1->intermediate2 Formation intermediate3 Bromination intermediate2->intermediate3 Treatment with Brominating Agent intermediate4 3-Bromo-isoxazole Ester intermediate3->intermediate4 Formation hydrolysis Hydrolysis intermediate4->hydrolysis Base or Acid Catalyzed product This compound hydrolysis->product Final Product

Caption: A representative synthetic workflow for this compound.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring offers multiple avenues for synthetic diversification. This technical guide provides a comprehensive overview of the reactivity of the C3-bromine atom, focusing on its propensity to participate in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document details experimental protocols, presents quantitative data from analogous systems, and discusses the influence of the carboxylic acid moiety on the reactivity of the molecule.

Core Reactivity Principles

The bromine atom at the 3-position of the isoxazole ring is the primary site for functionalization through cross-coupling and nucleophilic substitution reactions. The isoxazole ring is an electron-deficient heterocycle, which generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles. However, the presence of the carboxylic acid group at the 5-position can influence the reactivity.

It is often advantageous to perform these coupling reactions on the corresponding ester (e.g., ethyl 3-bromoisoxazole-5-carboxylate) to prevent potential complications arising from the acidic proton of the carboxylic acid. The ester can be subsequently hydrolyzed to the desired carboxylic acid post-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom of this compound and its esters serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between the isoxazole core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 3-aryl or 3-heteroaryl isoxazole derivatives, which are prevalent motifs in many biologically active compounds.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 3-Bromoisoxazole-5-carboxylate 3-Bromoisoxazole-5-carboxylate Reaction Reaction 3-Bromoisoxazole-5-carboxylate->Reaction Aryl Halide Aryl/Heteroaryl\nBoronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl\nBoronic Acid/Ester->Reaction Organoboron Reagent Pd Catalyst\n(e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd Catalyst\n(e.g., Pd(OAc)₂, Pd₂(dba)₃)->Reaction Ligand\n(e.g., SPhos, XPhos) Ligand (e.g., SPhos, XPhos) Ligand\n(e.g., SPhos, XPhos)->Reaction Base\n(e.g., K₃PO₄, Cs₂CO₃) Base (e.g., K₃PO₄, Cs₂CO₃) Base\n(e.g., K₃PO₄, Cs₂CO₃)->Reaction Solvent\n(e.g., Toluene/H₂O, Dioxane) Solvent (e.g., Toluene/H₂O, Dioxane) Solvent\n(e.g., Toluene/H₂O, Dioxane)->Reaction Temperature\n(e.g., 90-110 °C) Temperature (e.g., 90-110 °C) Temperature\n(e.g., 90-110 °C)->Reaction Product 3-Aryl/Heteroaryl-isoxazole-5-carboxylate Reaction->Product G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination\nComplex Reductive Elimination Complex Deprotonation->Reductive\nElimination\nComplex Product 3-Amino-isoxazole Reductive\nElimination\nComplex->Product Product->Pd(0)L₂ Regeneration G cluster_conditions R1 Isoxazole-Br plus1 + R2 H-C≡C-R' Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Product Isoxazole-C≡C-R' mid->Product Sonogashira Coupling G 3-Bromoisoxazole 3-Bromoisoxazole Meisenheimer-like\nIntermediate Meisenheimer-like Intermediate 3-Bromoisoxazole->Meisenheimer-like\nIntermediate + Nucleophile Nucleophile Nucleophile Product 3-Substituted-isoxazole Meisenheimer-like\nIntermediate->Product Elimination Bromide Ion Br⁻

Electronic properties of the isoxazole ring in 3-Bromoisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of the Isoxazole Ring in 3-Bromoisoxazole-5-carboxylic Acid

Introduction

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs. The unique arrangement of its heteroatoms imparts a complex electronic character that is highly sensitive to the nature and position of its substituents. Understanding these electronic properties is critical for predicting molecular interactions, reactivity, and pharmacokinetic profiles.

This technical guide provides a detailed examination of the electronic properties of the isoxazole ring as influenced by the substituents in this compound. This molecule features two distinct electron-withdrawing groups at the C3 and C5 positions, which profoundly modulate the electron density distribution and chemical characteristics of the heterocyclic core. This document will serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate the underlying electronic principles.

Electronic Nature of the Isoxazole Ring System

The isoxazole ring is an aromatic system, though its aromaticity is considered weaker than other five-membered heterocycles due to the presence of two highly electronegative atoms. The ring's electronic character is a hybrid of competing effects: the pyridine-like nitrogen atom acts as an electron-withdrawing group, while the furan-like oxygen atom can act as an electron-donating group through resonance. This duality governs its reactivity, allowing for various chemical transformations including electrophilic and nucleophilic substitutions.

The electronic landscape of the isoxazole ring is highly tunable through substitution. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed to modulate the ring's reactivity, acidity, and potential for intermolecular interactions, such as hydrogen bonding with biological targets.

Analysis of Substituent Effects in this compound

In this compound, the isoxazole core is substituted with two powerful electron-withdrawing groups, which synergistically decrease the electron density of the aromatic ring.

3.1 Bromine Substituent at C3: The bromine atom at the C3 position exerts a dual electronic effect:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma bond. This is a strong, distance-dependent effect.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density. However, for halogens, the inductive effect typically dominates over the resonance effect.

3.2 Carboxylic Acid Substituent at C5: The carboxylic acid group at the C5 position is a potent electron-withdrawing group, acting through both inductive and resonance effects:

  • Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring.

  • Resonance Effect (-R): The π-system of the carbonyl group can withdraw electron density from the aromatic ring through conjugation, further delocalizing the ring's π-electrons.

The combined influence of these two substituents renders the isoxazole ring in this molecule significantly electron-deficient. This has profound implications for its chemical properties, most notably its acidity. The strong electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group compared to unsubstituted or alkyl-substituted isoxazole carboxylic acids.

Quantitative and Physicochemical Data

Quantitative data provides a framework for understanding and comparing the properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 6567-35-7 [1][2]
Molecular Formula C₄H₂BrNO₃ [1][2]
Molecular Weight 191.97 g/mol [1][3]
Melting Point 170-175 °C [3]
XLogP3 (Computed) 1.3 [1][3]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count | 3 |[1] |

Table 2: Hammett Substituent Constants (σ) The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on a reaction center. The substituent constant, σ, is positive for electron-withdrawing groups and negative for electron-donating groups.[4] The constants for the substituents in the target molecule highlight their strong electron-withdrawing nature.

Substituentσ_meta (σ_m)σ_para (σ_p)
-Br 0.390.23
-COOH 0.370.45

Data sourced from multiple chemistry resources.[5][6]

Visualizations of Electronic Effects and Experimental Workflow

electronic_effects sub_Br 3-Bromo (-Br) isoxazole Isoxazole Ring sub_Br->isoxazole -I > +R sub_COOH 5-Carboxylic Acid (-COOH) sub_COOH->isoxazole -I, -R result Electron-Deficient π-System isoxazole->result Synergistic Withdrawal

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis s1 Starting Materials (e.g., Alkyne, Hydroxylamine) s2 1,3-Dipolar Cycloaddition or Alternative Synthesis s1->s2 s3 Purification (Crystallization/Chromatography) s2->s3 c1 Structural Confirmation (NMR, MS, IR) s3->c1 Characterize Structure c2 Physicochemical Analysis (pKa, Solubility) c1->c2 Analyze Properties c3 Purity Assessment (HPLC, Elemental Analysis) c1->c3 Verify Purity

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of this compound.

6.1 Protocol for Synthesis via Amide Hydrolysis

This method is adapted from a procedure for the analogous 3-bromoisothiazole-5-carboxylic acid and represents an effective route from the corresponding carboxamide.[7]

  • Reagents and Equipment: 3-Bromoisoxazole-5-carboxamide, trifluoroacetic acid (TFA), sodium nitrite (NaNO₂), deionized water, tert-butyl methyl ether (t-BuOMe), sodium sulfate (Na₂SO₄), round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure: a. Suspend 3-bromoisoxazole-5-carboxamide (1.0 eq) in TFA (approx. 2.5 mL per mmol of amide) in a round-bottom flask equipped with a magnetic stir bar. b. Cool the stirred suspension to 0 °C in an ice bath. c. Add solid sodium nitrite (4.0 eq) portion-wise, maintaining the temperature at or below 5 °C. d. Stir the reaction mixture at 0 °C and monitor for the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes. e. Upon completion, pour the reaction mixture into ice-cold deionized water (approx. 25 mL per mmol of starting amide). f. Extract the aqueous mixture with t-BuOMe (3 x 50 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. The resulting solid is this compound, which can be further purified by recrystallization if necessary.

6.2 Protocol for Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[8][9][10][11]

  • Reagents and Equipment: this compound, standardized 0.1 M sodium hydroxide (NaOH), standardized 0.1 M hydrochloric acid (HCl), potassium chloride (KCl), deionized water (carbonate-free), calibrated pH meter with a combination glass electrode, magnetic stirrer, burette.

  • Procedure: a. Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[8] b. Prepare a ~1 mM solution of this compound in deionized water. To ensure constant ionic strength, make the solution 0.15 M with respect to KCl.[8] c. Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer and immerse the pH electrode. d. If necessary, acidify the solution to a starting pH of ~2.0 with 0.1 M HCl.[8] e. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette. f. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[8] g. Continue the titration until the pH reaches ~12. h. Plot the recorded pH values against the volume of NaOH added to generate a titration curve. i. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10] This can be determined from the point of maximum slope on a first-derivative plot (d(pH)/dV vs. V).

6.3 Protocol for Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and probing the electronic environment of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is ideal for observing the acidic proton) or CDCl₃.[12] b. ¹H NMR: The spectrum is expected to show a single sharp singlet for the proton at the C4 position. Due to the strong electron-withdrawing effects of the adjacent substituents, this signal will be significantly downfield. The carboxylic acid proton will appear as a very broad singlet far downfield (typically δ > 10 ppm) in a solvent like DMSO-d₆.[12] c. ¹³C NMR: The spectrum will show four distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-170 ppm).[12] The three isoxazole ring carbons (C3, C4, C5) will have chemical shifts that are highly influenced by the attached substituents and heteroatoms.

  • Infrared (IR) Spectroscopy: a. Sample Preparation: Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. b. Analysis: The spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the carboxylic acid, typically found around 1700-1730 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer is also expected between 2500-3300 cm⁻¹. Other characteristic peaks for the C=N and C-Br stretches will be present at lower wavenumbers.

References

3-Bromoisoxazole-5-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole-5-carboxylic acid is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety on the isoxazole core, provide two orthogonal points for chemical modification. This allows for the facile construction of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols for its synthesis and key transformations, along with a summary of the biological activities of its derivatives, are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

PropertyValueReference
Molecular Formula C₄H₂BrNO₃[1]
Molecular Weight 191.97 g/mol [1]
IUPAC Name 3-bromo-1,2-oxazole-5-carboxylic acid[1]
CAS Number 6567-35-7[1]
Appearance Solid
Purity Typically >95%[2]

Synthesis

While a direct, one-step synthesis of this compound from simple starting materials is not extensively reported, a highly plausible and efficient synthetic route involves the diazotization of 3-aminoisoxazole-5-carboxylic acid. This method is analogous to the well-established synthesis of similar bromo-heterocyclic carboxylic acids.[3]

Synthesis of 3-Aminoisoxazole-5-carboxylic Acid (Precursor)

The synthesis of the key precursor, 3-aminoisoxazole-5-carboxylic acid, can be achieved through a multi-step sequence starting from readily available reagents. A general representation of this synthesis is outlined below.

G reagent1 Ethyl Cyanoacetate intermediate1 Ethyl 5-amino-3-oxo-2,3-dihydroisoxazole-4-carboxylate reagent1->intermediate1 Reaction with base reagent2 Hydroxylamine reagent2->intermediate1 product 3-Aminoisoxazole-5-carboxylic acid intermediate1->product Hydrolysis and Decarboxylation

Figure 1. General synthetic scheme for 3-aminoisoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is adapted from the synthesis of the analogous 3-bromoisothiazole-5-carboxylic acid.[3]

Materials:

  • 3-Aminoisoxazole-5-carboxylic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Ice

  • Water

  • Diethyl ether or other suitable organic solvent

  • Sodium sulfate (anhydrous)

Procedure:

  • A suspension of 3-aminoisoxazole-5-carboxylic acid in 48% hydrobromic acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is indicated by starch-iodide paper.

  • The reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

  • The mixture is then allowed to warm to room temperature and stirred for a further 1-2 hours.

  • The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

G start 3-Aminoisoxazole-5-carboxylic acid step1 Suspend in HBr (48%) Cool to 0-5 °C start->step1 step2 Add NaNO₂ solution dropwise step1->step2 step3 Stir at 0-5 °C step2->step3 step4 Warm to RT Stir step3->step4 step5 Extract with organic solvent step4->step5 step6 Dry and concentrate step5->step6 end This compound step6->end

Figure 2. Workflow for the synthesis of this compound.

Reactivity and Applications as a Building Block

The two functional groups of this compound, the bromine atom at the 3-position and the carboxylic acid at the 5-position, allow for selective and sequential modifications, making it a valuable building block in the synthesis of more complex molecules.

Amide Bond Formation

The carboxylic acid moiety can readily undergo amide bond formation with a variety of amines using standard coupling reagents such as EDC/HOBt, HATU, or by conversion to the acid chloride followed by reaction with an amine. This reaction is fundamental in the synthesis of a wide array of biologically active compounds.

General Experimental Protocol for Amide Coupling:

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), are added a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired amine (1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

G This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative Amine, Coupling Agent

Figure 3. Amide bond formation from this compound.

Suzuki Coupling

The bromine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, further expanding the chemical space accessible from this building block.

General Experimental Protocol for Suzuki Coupling:

  • To a reaction vessel are added this compound (or its ester derivative), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF) is added, and the mixture is degassed with nitrogen or argon.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

G This compound This compound 3-Aryl/Heteroaryl Derivative 3-Aryl/Heteroaryl Derivative This compound->3-Aryl/Heteroaryl Derivative Boronic Acid, Pd Catalyst, Base

Figure 4. Suzuki coupling of this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a range of biological activities.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A notable application of this building block is in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. A series of 3-carboxamido-5-aryl-isoxazole derivatives have been synthesized and evaluated as FAAH inhibitors.

CompoundR GroupFAAH IC₅₀ (µM)Reference
1 4-Chlorophenyl0.088[4]
2 3,4-Dichlorophenyl> 10[4]
3 4-Methoxyphenyl0.235[4]
4 4-(Trifluoromethyl)phenyl0.120[4]

Signaling Pathway:

G cluster_0 FAAH Inhibition cluster_1 Downstream Effects Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid IncreasedAnandamide Increased Anandamide Levels IsoxazoleDerivative 3-Carboxamido-5-aryl-isoxazole (FAAH Inhibitor) IsoxazoleDerivative->FAAH Inhibition CB1_CB2 CB1/CB2 Receptors IncreasedAnandamide->CB1_CB2 Activation Analgesia Analgesia CB1_CB2->Analgesia Anxiolysis Anxiolysis CB1_CB2->Anxiolysis Anti_inflammation Anti-inflammation CB1_CB2->Anti_inflammation

Figure 5. Signaling pathway of FAAH inhibition by 3-carboxamido-5-aryl-isoxazole derivatives.

Other Potential Therapeutic Areas

The isoxazole core is present in a variety of other biologically active molecules, suggesting that derivatives of this compound could be explored for other therapeutic applications, including:

  • Anticancer Agents: Isoxazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[5][6]

  • Antibacterial Agents: The isoxazole ring is a component of several antibacterial drugs.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual functionality allows for the systematic and efficient construction of compound libraries for screening against various biological targets. The successful development of potent FAAH inhibitors based on this scaffold highlights its potential for generating novel therapeutic agents. This technical guide provides a solid foundation for researchers to further explore the chemistry and biological applications of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Antibacterial Agents from 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antibacterial properties. The functionalization of the isoxazole ring allows for the generation of a wide array of derivatives with tunable biological profiles. 3-Bromoisoxazole-5-carboxylic acid is a key starting material for the synthesis of novel isoxazole-based compounds. Its carboxylic acid moiety provides a convenient handle for amide bond formation, enabling the coupling with various amines to produce a library of 3-bromoisoxazole-5-carboxamides. The bromine atom at the 3-position offers a site for further chemical modification, such as cross-coupling reactions, to introduce additional structural diversity. This document provides a generalized framework and protocols for the synthesis and antibacterial evaluation of derivatives of this compound.

While direct and detailed examples of antibacterial agents synthesized from this compound are not extensively documented in readily available literature, the principles of amide bond formation and subsequent antibacterial screening are well-established. The following protocols are based on standard synthetic methodologies for preparing carboxamides and assessing their antimicrobial efficacy.

Synthetic Workflow

The general workflow for the synthesis and evaluation of antibacterial agents from this compound involves a two-step process: synthesis and characterization of the carboxamide derivatives, followed by the determination of their antibacterial activity.

Synthesis_Workflow start This compound coupling Amide Coupling Reaction start->coupling amine Primary/Secondary Amine amine->coupling product 3-Bromoisoxazole-5-carboxamide Derivative coupling->product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization antibacterial_assay Antibacterial Activity Screening (e.g., MIC Determination) characterization->antibacterial_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) antibacterial_assay->data_analysis

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-3-bromoisoxazole-5-carboxamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent.

Materials:

  • This compound

  • Substituted primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired primary or secondary amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-bromoisoxazole-5-carboxamide.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 3-bromoisoxazole-5-carboxamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline solution (0.85% NaCl)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, to obtain a range of concentrations.

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

  • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of DMSO used).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The antibacterial activity of the synthesized 3-bromoisoxazole-5-carboxamide derivatives should be summarized in a table for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Bromoisoxazole-5-carboxamide Derivatives (µg/mL)

Compound IDR-group on AmideS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
1a Phenyl>128>128>128>128
1b 4-Chlorophenyl64128>128>128
1c 4-Methoxyphenyl>128>128>128>128
1d 2,4-Dichlorophenyl3264128>128
Ciprofloxacin (Standard)0.50.250.1250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific literature data for these exact compounds was not found.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical modifications and the expected impact on antibacterial activity, guiding the structure-activity relationship (SAR) studies.

SAR_Logic Start 3-Bromoisoxazole-5-carboxamide Scaffold Amide_Mod Vary Amine Substituent (R-group) Start->Amide_Mod Bromo_Mod Modify 3-Bromo Position (e.g., Suzuki Coupling) Start->Bromo_Mod Lipophilicity Lipophilicity Amide_Mod->Lipophilicity Electronic_Effects Electronic Effects Amide_Mod->Electronic_Effects Steric_Hindrance Steric Hindrance Amide_Mod->Steric_Hindrance Bromo_Mod->Lipophilicity Bromo_Mod->Electronic_Effects Target_Binding Binding to Bacterial Target Lipophilicity->Target_Binding Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Antibacterial_Activity Antibacterial Activity (MIC) Target_Binding->Antibacterial_Activity

Caption: Structure-Activity Relationship (SAR) exploration logic.

Conclusion

The synthesis of novel antibacterial agents derived from this compound represents a promising avenue for drug discovery. The straightforward amide coupling allows for the creation of a diverse library of compounds. Subsequent evaluation of their antibacterial activity can elucidate structure-activity relationships, guiding the design of more potent derivatives. The protocols and workflows presented here provide a foundational guide for researchers to explore the potential of this chemical scaffold in the ongoing search for new antimicrobial therapies. Further research is warranted to synthesize and test a broader range of derivatives to fully assess the potential of this compound class.

Application Notes and Protocols: 3-Bromoisoxazole-5-carboxylic Acid in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisoxazole-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug design. Its rigid isoxazole core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a carboxylic acid group allows for straightforward derivatization, typically through amide bond formation, enabling the exploration of structure-activity relationships (SAR). The bromine atom at the 3-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity. This document provides an overview of the applications of this compound, along with detailed protocols for the synthesis and evaluation of its derivatives as potential therapeutic agents.

Physicochemical Properties

While specific experimental data can vary, the general physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₂BrNO₃--INVALID-LINK--[1]
Molecular Weight 191.97 g/mol --INVALID-LINK--[1]
IUPAC Name 3-bromo-1,2-oxazole-5-carboxylic acid--INVALID-LINK--[1]
CAS Number 6567-35-7--INVALID-LINK--[1]

Applications in Medicinal Chemistry

The this compound scaffold has been explored for the development of inhibitors targeting various enzymes and receptors implicated in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Anticancer Agents

The isoxazole moiety is a common feature in a number of anticancer agents. Derivatives of this compound, particularly carboxamides, have been investigated for their cytotoxic effects against various cancer cell lines.

Example Application: Synthesis of Isoxazole-Carboxamide Derivatives as Potential Anticancer Agents

A series of isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology research. For instance, derivatives have shown activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[2]

Quantitative Data: Cytotoxicity of Isoxazole-Carboxamide Derivatives [2]

CompoundMCF-7 IC₅₀ (µg/mL)HeLa IC₅₀ (µg/mL)Hep3B IC₅₀ (µg/mL)
2d >10015.48~23
2e >100>100~23
2a 39.80>100>100

Note: The compounds listed are derivatives of a similar isoxazole carboxylic acid structure and serve as representative examples.

Enzyme Inhibitors for Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[3] Inhibition of IDO1 can restore anti-tumor immunity. The isoxazole scaffold has been incorporated into novel IDO1 inhibitors.

Quantitative Data: IDO1 Inhibition by Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives [3]

CompoundhIDO1 IC₅₀ (µM)hIDO2 IC₅₀ (µM)hTDO IC₅₀ (µM)
20 43>100>100
23 23>100>100
32 25>100>100
39 45>100>100

Note: These compounds feature a related isoxazolo-pyrimidine scaffold and highlight the potential of isoxazole-based structures as IDO1 inhibitors.

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. Isoxazole-containing compounds, such as leflunomide, are known inhibitors of DHODH.[4]

Quantitative Data: DHODH Inhibition by Isoxazole and Cinchoninic Acid Derivatives [4]

CompoundRat DHODH IC₅₀ (nM)Human DHODH IC₅₀ (µM)
A77-1726 (Leflunomide metabolite) 191.1
MNA279 250.5
MNA715 532.3
HR325 230.6
Leflunomide 630098
Brequinar 3670.01
Application in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The isoxazole scaffold has been incorporated into ligands for E3 ligases, such as von Hippel-Lindau (VHL), demonstrating the potential utility of this compound in the design and synthesis of novel PROTACs.[5]

Experimental Protocols

Synthesis of this compound

A reported synthesis of 3-bromoisothiazole-5-carboxylic acid, an analogue of the title compound, proceeds from the corresponding carboxamide. A similar approach can be envisaged for the isoxazole derivative.[6]

Protocol 1: Synthesis of this compound from 3-Bromoisoxazole-5-carboxamide [6]

  • Cool a stirred suspension of 3-bromoisoxazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) to approximately 0 °C.

  • Add sodium nitrite (NaNO₂, 4.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain this compound.

G cluster_synthesis Synthesis of this compound Carboxamide 3-Bromoisoxazole-5-carboxamide Reaction NaNO2, TFA, 0 °C Carboxamide->Reaction Carboxylic_Acid This compound Reaction->Carboxylic_Acid

Synthesis of this compound.
Synthesis of N-Aryl-3-bromoisoxazole-5-carboxamides

The carboxylic acid functionality of this compound is readily converted to an amide via standard coupling protocols.

Protocol 2: General Procedure for Amide Coupling [2]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with 1% aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_amide_coupling Amide Coupling Workflow Start 3-Bromoisoxazole- 5-carboxylic Acid Activation EDC, DMAP in DCM/DMF Start->Activation Amine_Addition Add Aniline Derivative Activation->Amine_Addition Reaction Stir at RT (24-48h) Amine_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-3-bromoisoxazole- 5-carboxamide Purification->Product

General workflow for amide bond formation.
Biological Evaluation Protocols

Protocol 3: IDO1 Enzymatic Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the IDO1 enzyme.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

    • L-tryptophan (substrate)

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Trichloroacetic acid (TCA)

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase. b. Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO). c. Add the IDO1 enzyme to initiate the reaction. d. Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). e. Stop the reaction by adding TCA. f. Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge the plate to pellet precipitated proteins. h. Transfer the supernatant to a new plate and add Ehrlich's reagent. i. Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance. j. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_ido1_pathway IDO1 Signaling Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression T-cell Inactivation & Immune Suppression Kynurenine->Immune_Suppression Inhibitor Isoxazole Derivative Inhibitor->IDO1 inhibition

Inhibition of the IDO1 signaling pathway.

Protocol 4: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Assay Buffer: e.g., 100 mM HEPES (pH 8.0), 10% glycerol, 0.05% Triton X-100

    • Dihydroorotate (DHO)

    • Decylubiquinone (electron acceptor)

    • 2,6-dichloroindophenol (DCIP)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCIP. b. Add the test compound (in DMSO) at various concentrations to the wells. Include a vehicle control. c. Add the DHODH enzyme to the wells. d. Initiate the reaction by adding DHO. e. Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity. f. Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_dhodh_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis -> UMP -> DNA/RNA Orotate->Pyrimidine_Synthesis Inhibitor Isoxazole Derivative Inhibitor->DHODH inhibition

Inhibition of the DHODH pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. Its utility has been demonstrated in the generation of potential anticancer, anti-inflammatory, and immunomodulatory agents. The straightforward derivatization of the carboxylic acid group and the potential for further modification at the bromine-substituted position make it an attractive scaffold for the exploration of new chemical space in drug discovery programs. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising heterocyclic core.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions on 3-bromoisoxazole-5-carboxylic acid and its derivatives. This protocol is essential for the synthesis of novel 3-aryl-isoxazole-5-carboxylic acids, which are valuable intermediates in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in biologically active molecules.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] The reaction couples an organoboron species (like an arylboronic acid) with an organic halide (in this case, this compound or its ester) in the presence of a palladium catalyst and a base.[2][3] Esterification of the carboxylic acid is often recommended to enhance solubility and prevent potential side reactions.[1]

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction of a 3-bromoisoxazole-5-carboxylate derivative with an arylboronic acid proceeds as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of an ethyl 3-bromoisoxazole-5-carboxylate with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[1]

Materials:

  • Ethyl 3-bromoisoxazole-5-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the ethyl 3-bromoisoxazole-5-carboxylate, the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-isoxazole-5-carboxylate.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various bromo-heterocycles, which can serve as a starting point for optimizing the reaction of this compound derivatives.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl 5-bromooxazole-4-carboxylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95[1]
2Ethyl 5-bromooxazole-4-carboxylate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90[1]
35-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME80270[4]
43-Chloroindazole5-Indoleboronic acidPd source (2)Ligand (3)K₃PO₄Dioxane/H₂O10015-[5]

Note: Yields are as reported in the cited literature and are typical ranges for the specified substrates.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

experimental_workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent Add Solvents: Anhydrous organic solvent and degassed water. inert->solvent react Heat and Stir: Monitor reaction progress by TLC or LC-MS. solvent->react workup Aqueous Work-up: Cool, dilute, wash with water and brine. react->workup purify Purification: Dry, concentrate, and perform column chromatography. workup->purify product Characterize Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Esterification of 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 3-bromoisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established esterification methods and are intended to serve as a guide for laboratory synthesis.

Introduction

This compound is a key intermediate for the synthesis of a variety of bioactive molecules. The isoxazole scaffold is present in numerous pharmaceuticals, and the bromo- and carboxylic acid functionalities provide convenient handles for further chemical modifications. Esterification of the carboxylic acid group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to serve as a protecting group during subsequent synthetic steps. This document details several reliable methods for the esterification of this substrate.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes various methods for the esterification of this compound, highlighting key reaction parameters and expected outcomes. Please note that specific yields and reaction times may vary depending on the alcohol used and the precise reaction conditions.

MethodReagents and CatalystsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Protocol 1: Fischer-Speier Esterification Alcohol, Sulfuric Acid (catalytic)Alcohol (refluxing)Reflux4 - 2460 - 85A classic, cost-effective method. Best suited for simple, low-boiling point alcohols used in excess.
Protocol 2: Steglich Esterification Alcohol, DCC, DMAP (catalytic)Dichloromethane (DCM)0 - Room Temp2 - 1275 - 95Mild conditions, suitable for a wide range of alcohols, including those that are acid-sensitive or sterically hindered. Byproduct (DCU) removal can be challenging.
Protocol 3: TPP/NBS Activation Alcohol, Triphenylphosphine (TPP), N-Bromosuccinimide (NBS)Dichloromethane (DCM)0 - Room Temp1 - 470 - 90A rapid and mild method for activating the carboxylic acid.[1]
Protocol 4: POCl₃ Dehydration Alcohol, Phosphorus Oxychloride (POCl₃)Pyridine or DCM0 - Room Temp2 - 665 - 85Effective for forming esters under mild conditions.

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; TPP: Triphenylphosphine; NBS: N-Bromosuccinimide; POCl₃: Phosphorus Oxychloride.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of an ester of this compound using a simple alcohol (e.g., ethanol or methanol) and a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

Protocol 2: Steglich Esterification of this compound

This method is suitable for a broader range of alcohols and employs milder reaction conditions.

Materials:

  • This compound

  • Alcohol (1.0-1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 3: Esterification via Triphenylphosphine and N-Bromosuccinimide Activation

This protocol provides a rapid and efficient method for esterification under mild conditions.[1]

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • Triphenylphosphine (TPP, 1.2 eq)

  • N-Bromosuccinimide (NBS, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and TPP (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add NBS (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the alcohol (1.2 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the pure ester.

Protocol 4: Phosphorus Oxychloride Mediated Esterification

This method utilizes POCl₃ as a dehydrating agent to promote the esterification.

Materials:

  • This compound

  • Alcohol (1.5 eq)

  • Phosphorus oxychloride (POCl₃, 1.1 eq)

  • Anhydrous pyridine or anhydrous DCM with a non-nucleophilic base (e.g., triethylamine)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alcohol (1.5 eq) in anhydrous pyridine (or DCM with triethylamine).

  • Cool the solution to 0 °C and add POCl₃ (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the described esterification protocols.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acid 3-Bromoisoxazole- 5-carboxylic acid Reflux Reflux in Alcohol Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporate Excess Alcohol Reflux->Evaporation Extraction Aqueous Work-up Evaporation->Extraction Purification Column Chromatography Extraction->Purification Ester 3-Bromoisoxazole- 5-carboxylate Ester Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acid 3-Bromoisoxazole- 5-carboxylic acid Stir Stir in DCM (0°C to RT) Acid->Stir Alcohol Alcohol Alcohol->Stir DCC DCC DCC->Stir DMAP DMAP (cat.) DMAP->Stir Filter Filter DCU Stir->Filter Extraction Aqueous Work-up Filter->Extraction Purification Column Chromatography Extraction->Purification Ester 3-Bromoisoxazole- 5-carboxylate Ester Purification->Ester

Caption: Workflow for Steglich Esterification.

TPP_NBS_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification cluster_product Product Acid 3-Bromoisoxazole- 5-carboxylic acid Activate Activate with TPP/NBS in DCM (0°C) Acid->Activate Alcohol Alcohol React Add Alcohol, Stir at RT Alcohol->React TPP TPP TPP->Activate NBS NBS NBS->Activate Activate->React Purification Column Chromatography React->Purification Ester 3-Bromoisoxazole- 5-carboxylate Ester Purification->Ester

Caption: Workflow for TPP/NBS Mediated Esterification.

References

Application Notes & Protocols: The Use of 3-Bromoisoxazole-5-carboxylic Acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets.[1][2] Fragment hits, although often exhibiting weak binding affinity, can be efficiently optimized into potent drug candidates.[1][3] 3-Bromoisoxazole-5-carboxylic acid is a heterocyclic fragment that presents interesting features for FBDD. The isoxazole core is a common scaffold in medicinal chemistry, and the bromine atom can serve as a vector for synthetic elaboration or engage in halogen bonding, while the carboxylic acid can form key hydrogen bond interactions. This document provides an overview of the application of this compound in FBDD campaigns, including hypothetical screening data and detailed experimental protocols.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative fragment screening campaign involving this compound against a hypothetical protein kinase target.

Table 1: Biophysical Screening Data for this compound

Screening TechniqueResultBinding Affinity (K D )Ligand Efficiency (LE)
Surface Plasmon Resonance (SPR)Hit250 µM0.35
Nuclear Magnetic Resonance (NMR)Hit300 µM0.33
Thermal Shift Assay (TSA)HitΔT m = 2.1 °CN/A

Table 2: Biochemical Assay Data for this compound

Assay TypeTargetIC 50
Kinase Activity AssayProtein Kinase X450 µM
Off-Target Kinase AssayProtein Kinase Y> 1 mM
Off-Target Kinase AssayProtein Kinase Z> 1 mM

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.

Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference - STD)

This protocol outlines the use of Saturation Transfer Difference (STD) NMR to identify fragments that bind to a target protein.

1. Sample Preparation:

  • Prepare a stock solution of the target protein at a concentration of 10-50 µM in an appropriate deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).
  • Prepare a stock solution of this compound at 100 mM in DMSO-d6.
  • For the screening experiment, prepare a final sample containing 10 µM protein and 200 µM of the fragment in the deuterated buffer.

2. NMR Data Acquisition:

  • Acquire a 1D proton NMR spectrum of the fragment alone as a reference.
  • Acquire STD NMR spectra of the protein-fragment mixture.
  • Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., 0.5 ppm).
  • Set the off-resonance saturation frequency to a region where no protein or fragment resonances appear (e.g., -30 ppm).
  • Use a train of Gaussian pulses for selective saturation.
  • The total saturation time should be optimized but is typically around 2 seconds.

3. Data Processing and Analysis:

  • Process the on-resonance and off-resonance spectra identically.
  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
  • Signals present in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

This protocol describes the use of SPR to confirm binding and determine the binding affinity (K D ) of fragment hits.

1. Chip Preparation:

  • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
  • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
  • Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
  • Deactivate any remaining active esters with an injection of ethanolamine.

2. Binding Analysis:

  • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO). Concentrations should typically range from 1 µM to 500 µM.
  • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
  • Monitor the change in response units (RU) over time.
  • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
  • Plot the steady-state response against the fragment concentration.
  • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol details a generic kinase activity assay to determine the inhibitory potential of the fragment.

1. Reagents and Preparation:

  • Kinase: Recombinant Protein Kinase X.
  • Substrate: A specific peptide substrate for the kinase.
  • ATP: Adenosine triphosphate.
  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35.
  • Detection Reagent: A reagent to detect kinase activity (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • Prepare a serial dilution of this compound in assay buffer.
  • In a 384-well plate, add the kinase and the fragment at various concentrations.
  • Incubate for 15 minutes at room temperature to allow for binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
  • Stop the reaction and detect the amount of product formed using the detection reagent according to the manufacturer's protocol.

3. Data Analysis:

  • Calculate the percentage of inhibition for each fragment concentration relative to a DMSO control.
  • Plot the percentage of inhibition against the logarithm of the fragment concentration.
  • Fit the data to a dose-response curve to determine the IC 50 value.

Visualizations

The following diagrams illustrate key workflows and concepts in fragment-based screening.

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Lead Optimization Library Fragment Library Screening Primary Screening (NMR, SPR, TSA) Library->Screening Hits Initial Hits Screening->Hits Validation Biochemical & Biophysical Validation Hits->Validation Confirmed_Hits Confirmed Hits Validation->Confirmed_Hits Structure Structural Biology (X-ray, Cryo-EM) Confirmed_Hits->Structure SAR Structure-Activity Relationship Structure->SAR Optimization Medicinal Chemistry (Fragment Growing/Linking) SAR->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PKX Protein Kinase X Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Response Cellular Response (Proliferation) Substrate->Response Leads to Fragment 3-Bromoisoxazole- 5-carboxylic acid Fragment->PKX Inhibits

Caption: Inhibition of a hypothetical signaling pathway by a fragment hit.

References

Synthesis of Novel Isoxazole Derivatives from 3-Bromoisoxazole-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel isoxazole derivatives utilizing 3-Bromoisoxazole-5-carboxylic acid as a versatile starting material. The isoxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] This guide outlines key synthetic transformations such as Suzuki-Miyaura coupling, amide bond formation, and esterification, enabling the creation of diverse libraries of isoxazole derivatives for drug discovery and development.

Overview of Synthetic Strategies

This compound is a valuable building block for medicinal chemistry as it possesses two reactive sites for chemical modification: the bromine atom at the 3-position, which is amenable to cross-coupling reactions, and the carboxylic acid group at the 5-position, which can be readily converted into esters, amides, and other functional groups. The general synthetic approach involves a stepwise modification of these positions to generate a variety of substituted isoxazole analogs.

A general workflow for the synthesis of these derivatives is presented below:

G A This compound B Esterification A->B R-OH F Amide Coupling A->F R-NH2 Coupling Agent C 3-Bromo-5-alkoxycarbonylisoxazole B->C D Suzuki-Miyaura Coupling C->D Ar-B(OH)2 Pd catalyst E 3-Aryl-5-alkoxycarbonylisoxazole D->E J 3-Aryl-5-(aminocarbonyl)isoxazole D->J I Hydrolysis E->I Base G 3-Bromo-5-(aminocarbonyl)isoxazole F->G F->J G->D Ar-B(OH)2 Pd catalyst H 3-Aryl-5-carboxylic acid H->F R-NH2 Coupling Agent I->H

Caption: Synthetic workflow for isoxazole derivatives.

Experimental Protocols and Data

Protocol 1: Esterification of this compound

The ester functional group is a common moiety in drug molecules. The esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification or by using activating agents. A general procedure using N-bromosuccinimide (NBS) and triphenylphosphine (PPh3) as activating agents is described below, which offers mild reaction conditions.[6]

Reaction Scheme:

This compound + R-OH --(PPh3, NBS)--> 3-Bromo-5-alkoxycarbonylisoxazole

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Triphenylphosphine (PPh3)

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired alcohol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Table 1: Representative Data for Esterification Reactions

EntryAlcohol (R-OH)ProductYield (%)
1MethanolMethyl 3-bromoisoxazole-5-carboxylate85-95
2EthanolEthyl 3-bromoisoxazole-5-carboxylate80-90
3IsopropanolIsopropyl 3-bromoisoxazole-5-carboxylate75-85
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromoisoxazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 3-position of the isoxazole ring.[7][8][9]

Reaction Scheme:

3-Bromo-isoxazole derivative + Ar-B(OH)2 --(Pd catalyst, Base)--> 3-Aryl-isoxazole derivative

Materials:

  • 3-Bromoisoxazole derivative (e.g., methyl 3-bromoisoxazole-5-carboxylate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine the 3-bromoisoxazole derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid (Ar-B(OH)2)ProductYield (%)
1Phenylboronic acidMethyl 3-phenylisoxazole-5-carboxylate70-85
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate65-80
33-Pyridinylboronic acidMethyl 3-(pyridin-3-yl)isoxazole-5-carboxylate60-75
Protocol 3: Amide Bond Formation from this compound

Amide bond formation is a cornerstone reaction in medicinal chemistry. Direct coupling of the carboxylic acid with an amine can be achieved using various coupling reagents.[10][11][12]

Reaction Scheme:

This compound + R-NH2 --(Coupling agent, Base)--> N-substituted-3-bromoisoxazole-5-carboxamide

Materials:

  • This compound

  • Primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 6-18 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Data for Amide Coupling Reactions

EntryAmine (R-NH2)ProductYield (%)
1BenzylamineN-Benzyl-3-bromoisoxazole-5-carboxamide80-95
2Morpholine(3-Bromoisoxazol-5-yl)(morpholino)methanone85-95
3AnilineN-Phenyl-3-bromoisoxazole-5-carboxamide75-90

Signaling Pathways and Logical Relationships

The synthesized isoxazole derivatives can be screened for their biological activity against various targets. For instance, some isoxazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory pathway.

G cluster_0 cluster_1 A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandins B->C COX-1 / COX-2 D Leukotrienes B->D 5-LOX E Inflammation C->E D->E F Synthesized Isoxazole Derivative F->C Inhibition F->D Inhibition

Caption: Inhibition of inflammatory pathways.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of a diverse range of novel isoxazole derivatives from the readily available starting material, this compound. By employing these synthetic strategies, researchers can efficiently generate compound libraries for screening in various drug discovery programs, accelerating the development of new therapeutic agents. The versatility of the isoxazole core, combined with the synthetic accessibility of its derivatives, makes it an attractive scaffold for further investigation.

References

Application Notes and Protocols for the Synthesis of 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Bromoisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials.

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Synthesis of Ethyl 3-amino-5-isoxazolecarboxylate cluster_1 Step 2: Synthesis of Ethyl 3-bromoisoxazole-5-carboxylate cluster_2 Step 3: Synthesis of this compound A Ethyl 2-cyano-3-ethoxyacrylate D Reaction Mixture (Step 1) A->D B Hydroxylamine Hydrochloride B->D C Sodium Ethoxide in Ethanol C->D E Ethyl 3-amino-5-isoxazolecarboxylate D->E Cyclization F Ethyl 3-amino-5-isoxazolecarboxylate E->F I Diazotization & Sandmeyer Reaction F->I G Sodium Nitrite, HBr G->I H Copper(I) Bromide H->I J Ethyl 3-bromoisoxazole-5-carboxylate I->J K Ethyl 3-bromoisoxazole-5-carboxylate J->K M Hydrolysis Reaction K->M L Sodium Hydroxide Solution L->M N Acidification (HCl) M->N O This compound N->O

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisoxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds, and the bromine and carboxylic acid functional groups on this particular derivative offer versatile handles for further chemical modifications.[1][2] This allows for the generation of diverse compound libraries for screening against various biological targets. Isoxazole derivatives have shown promise as inhibitors of enzymes such as cyclooxygenases (COX) and p38 mitogen-activated protein kinase (p38 MAPK), which are implicated in inflammation and cancer.[3][4][5]

These application notes provide a proposed scale-up synthesis protocol for this compound, designed for research and development purposes. The protocol is based on established methodologies for isoxazole synthesis, primarily the 1,3-dipolar cycloaddition reaction.[6][7]

Synthetic Strategy Overview

The proposed multi-step synthesis for this compound is outlined below. The key transformation is a [3+2] cycloaddition reaction between a nitrile oxide and a bromoalkyne.

G cluster_0 Step 1: Synthesis of Ethyl 3-bromopropiolate cluster_1 Step 2: In situ generation of Formonitrile Oxide cluster_2 Step 3: 1,3-Dipolar Cycloaddition cluster_3 Step 4: Saponification A Ethyl propiolate D Ethyl 3-bromopropiolate A->D NBS, AgNO3 (cat.) Acetone, rt B N-Bromosuccinimide (NBS) B->D C Silver Nitrate (AgNO3) C->D H Ethyl 3-bromoisoxazole-5-carboxylate D->H E Formaldoxime trimer G Formonitrile oxide E->G Base F Base (e.g., Triethylamine) F->G G->H I This compound H->I H_text [3+2] Cycloaddition Solvent (e.g., THF), rt J Base (e.g., NaOH or LiOH) J->I 1. Base, THF/H2O 2. Acid workup K Acid (e.g., HCl) K->I

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Bromoalkynes can be unstable, and hydroxylamine derivatives are potentially explosive and toxic.[8][9]

Step 1: Synthesis of Ethyl 3-bromopropiolate (Intermediate 1)

This protocol is an adaptation from known procedures for the bromination of terminal alkynes.

Materials:

  • Ethyl propiolate

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

Procedure:

  • To a solution of ethyl propiolate (1.0 eq) in acetone, add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-bromopropiolate.

Step 2: In situ Generation of Formonitrile Oxide

Formonitrile oxide is unstable and is typically generated in situ from a stable precursor.

Materials:

  • Formaldoxime trimer (or other suitable precursor like formaldoxime)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

This step is performed concurrently with Step 3. The formonitrile oxide is generated in the presence of the dipolarophile (ethyl 3-bromopropiolate).

Step 3: 1,3-Dipolar Cycloaddition to form Ethyl 3-bromoisoxazole-5-carboxylate (Intermediate 2)

This reaction is a classic Huisgen 1,3-dipolar cycloaddition.[6][10]

Materials:

  • Ethyl 3-bromopropiolate (from Step 1)

  • Formaldoxime trimer

  • Triethylamine

  • Anhydrous THF

Procedure:

  • Dissolve ethyl 3-bromopropiolate (1.0 eq) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of formaldoxime trimer (0.4 eq, as it is a trimer) in anhydrous THF.

  • Slowly add the formaldoxime trimer solution and triethylamine (1.2 eq) to the solution of ethyl 3-bromopropiolate at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Saponification to this compound (Final Product)

This is a standard hydrolysis of an ester to a carboxylic acid.

Materials:

  • Ethyl 3-bromoisoxazole-5-carboxylate (from Step 3)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 3-bromoisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the collected solid or the organic extracts over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes expected yields and purity for each step, based on literature for similar reactions. Actual results may vary and require optimization.

StepReactionStarting Material (Scale)ProductExpected Yield (%)Expected Purity (%)Analytical Method
1Bromination of AlkyneEthyl propiolate (10 g)Ethyl 3-bromopropiolate70-85>95GC-MS, ¹H NMR
31,3-Dipolar CycloadditionEthyl 3-bromopropiolate (10 g)Ethyl 3-bromoisoxazole-5-carboxylate60-75>95LC-MS, ¹H NMR
4SaponificationEthyl 3-bromoisoxazole-5-carboxylate (10 g)This compound85-95>98LC-MS, ¹H NMR, ¹³C NMR

Applications in Drug Discovery

This compound and its derivatives are of significant interest in drug discovery due to the diverse biological activities of the isoxazole core.[1][2] A notable area of investigation is in the development of anti-inflammatory agents through the inhibition of key signaling pathways.

Inhibition of Pro-inflammatory Pathways

Many isoxazole-containing compounds have been identified as potent inhibitors of cyclooxygenase-2 (COX-2) and p38 MAPK.[3][4][5] These enzymes are crucial mediators of the inflammatory response.

  • COX-2 Pathway: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key signaling molecules in inflammation, pain, and fever. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • p38 MAPK Pathway: The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines.[] Its activation leads to the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAPK can therefore suppress the inflammatory response.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) ProInflammatoryStimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38MAPK p38 MAPK MAPKK->p38MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38MAPK->TranscriptionFactors ProInflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatoryGenes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ProInflammatoryGenes->Cytokines ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 IsoxazoleDerivative Isoxazole Derivative (e.g., 3-Bromoisoxazole-5- carboxylic acid derivative) IsoxazoleDerivative->p38MAPK Inhibition IsoxazoleDerivative->COX2 Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromoisoxazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Bromoisoxazole-5-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method is the hydrolysis of 3-Bromoisoxazole-5-carboxamide. This is typically achieved by treating the carboxamide with a diazotizing agent, such as sodium nitrite (NaNO₂), in a strong acidic medium like trifluoroacetic acid (TFA). This method has been shown to be high-yielding for analogous heterocyclic systems.[1][2]

Q2: What are the recommended reaction conditions for the hydrolysis of 3-Bromoisoxazole-5-carboxamide?

For optimal results, the reaction of 3-Bromoisoxazole-5-carboxamide with sodium nitrite (approximately 4 equivalents) in trifluoroacetic acid (TFA) at a low temperature (around 0 °C) is recommended.[1][2] These mild conditions have been reported to produce excellent yields (around 95%) for similar substrates.[1][2]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture can be compared against a spot of the starting material (3-Bromoisoxazole-5-carboxamide). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the best way to isolate and purify the final product?

After the reaction is complete, the mixture is typically poured into water and then extracted with an organic solvent, such as tert-butyl methyl ether (t-BuOMe) or ethyl acetate.[1][3] The combined organic layers are then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.[1] Further purification can be achieved by crystallization from a suitable solvent system, such as cyclohexane.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is stirred at the recommended temperature (0 °C) until TLC analysis shows complete consumption of the starting material.[1]
Degradation of the starting material or product.Maintain a low temperature throughout the addition of sodium nitrite and the entire reaction duration. High temperatures can lead to decomposition.
Insufficient amount of reagent.Use at least 4 equivalents of sodium nitrite to ensure the complete conversion of the carboxamide.[1][2]
Presence of Impurities in the Final Product Incomplete extraction of the product.Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure all the product is transferred from the aqueous layer.[1]
Inadequate drying of the organic layer.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na₂SO₄) before evaporating the solvent. Residual water can affect purity.
Co-precipitation of starting material or byproducts.If the crude product is not pure, consider recrystallization from a different solvent or purification by column chromatography.
Difficulty in Isolating the Product Formation of an emulsion during extraction.If an emulsion forms, allowing the mixture to stand for a longer period may help in phase separation.[4] Addition of a small amount of brine can also help break the emulsion.
Product is highly soluble in the aqueous phase.Acidify the aqueous phase to a low pH (around 1-2) with an acid like HCl before extraction to ensure the carboxylic acid is in its protonated, less water-soluble form.[3]

Experimental Protocols

Synthesis of this compound from 3-Bromoisoxazole-5-carboxamide

This protocol is based on a high-yield procedure for a similar compound, 3-Bromoisothiazole-5-carboxylic acid.[1][2]

Materials:

  • 3-Bromoisoxazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • tert-Butyl methyl ether (t-BuOMe)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • To a stirred suspension of 3-Bromoisoxazole-5-carboxamide (1.0 equivalent) in trifluoroacetic acid (TFA), cooled to approximately 0 °C in an ice bath, add sodium nitrite (4.0 equivalents) portion-wise.

  • Stir the reaction mixture at this temperature, monitoring the consumption of the starting material by TLC (typically complete within 15-30 minutes).

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous mixture with tert-butyl methyl ether (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from a suitable solvent like cyclohexane to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway start 3-Bromoisoxazole-5-carboxamide reagents NaNO₂, TFA, 0 °C start->reagents product This compound reagents->product caption Synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Cool carboxamide in TFA to 0 °C B Add NaNO₂ A->B C Stir and monitor by TLC B->C D Pour into water C->D E Extract with t-BuOMe D->E F Dry organic layer E->F G Evaporate solvent F->G H Crystallize from cyclohexane G->H caption General experimental workflow.

Caption: General experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic start Low Product Yield? check_tlc Check TLC for starting material start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes degradation Possible Degradation check_tlc->degradation No solution1 Increase reaction time / Check reagent stoichiometry incomplete_rxn->solution1 solution2 Ensure temperature is maintained at 0 °C degradation->solution2 caption Troubleshooting decision tree for low yield.

Caption: Troubleshooting decision tree for low yield.

References

Purification challenges of 3-Bromoisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromoisoxazole-5-carboxylic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Purity After Synthesis

Q: My final product has a low purity (<95%) after the initial work-up. What are the likely impurities and how can I remove them?

A: Low purity is often due to the presence of unreacted starting materials, byproducts, or degradation products. Common impurities can include:

  • Unhydrolyzed Ester Precursor (e.g., Ethyl 3-bromoisoxazole-5-carboxylate): If the carboxylic acid is prepared by the hydrolysis of its corresponding ester, incomplete reaction is a frequent issue.

    • Identification: Unhydrolyzed ester is less polar than the carboxylic acid and will have a higher Rf value on a TLC plate.

    • Solution:

      • Extend Reaction Time: Ensure the hydrolysis reaction goes to completion by extending the reaction time.

      • Increase Base Concentration: Use a higher concentration or excess of the base (e.g., LiOH or NaOH) to drive the reaction forward.

      • Purification: If the impurity is already present in the crude product, it can be removed by column chromatography or careful recrystallization.

  • Starting Materials from Ring Formation: Depending on the synthetic route, residual starting materials may contaminate the product.

  • Degradation Products: Isoxazole carboxylic acids can be susceptible to degradation under harsh conditions.

    • Decarboxylation Product (3-Bromoisoxazole): This can occur if the compound is exposed to high temperatures for extended periods.

    • Hydrolytic Ring-Opening Products: The isoxazole ring may open in the presence of strong acids or bases, or with prolonged exposure to moisture.

    • Solution: Avoid excessive heat during purification and work-up. Use milder acidic or basic conditions where possible.

Issue 2: Product is an Oil or Fails to Crystallize

Q: After acidification and extraction, my product is an oil and does not solidify. How can I induce crystallization?

A: The polar nature of the carboxylic acid can sometimes make crystallization challenging.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification.

  • Solvent System for Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a cold anti-solvent (e.g., water, hexanes) until the solution becomes cloudy. Allow it to cool slowly.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution to initiate crystallization.

Issue 3: Discoloration of the Final Product

Q: My purified this compound is yellow or brown instead of white. What causes this and how can I fix it?

A: Discoloration often indicates the presence of minor, highly colored impurities, which may be oxidation or degradation products.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Re-purification: A second recrystallization or column chromatography may be necessary to remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is advised.[1] Exposure to moisture, high temperatures, and light should be minimized to prevent degradation.

Q2: Is this compound stable? What are its potential degradation pathways?

A2: While specific stability data for this compound is not extensively documented, isoxazole rings, in general, can be susceptible to certain degradation pathways:

  • Decarboxylation: Loss of CO2 can occur, especially when heated.

  • Hydrolytic Ring Opening: The isoxazole ring can be cleaved by strong acids or bases, or prolonged exposure to moisture.

  • Photodegradation: Exposure to UV light may induce decomposition.

  • Oxidation: The isoxazole ring can be susceptible to oxidation.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is an irritant.[2] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6567-35-7[1]
Molecular Formula C4H2BrNO3[1]
Molecular Weight 191.97 g/mol [1]
Appearance Solid[3]
Purity Typically ≥95%[4]
Storage Temperature -20°C[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aromatic carboxylic acids include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of the purification and assess the purity of the final product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate or methanol, with a small amount of acetic acid)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material and the purified material in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. A common mobile phase for carboxylic acids is a mixture of ethyl acetate and hexanes with a small amount (e.g., 1%) of acetic acid to suppress ionization and reduce tailing.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The purified sample should show a single spot, while the crude sample may show multiple spots. The Rf value of the carboxylic acid will be lower than that of less polar impurities like the corresponding ester.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude Product (Low Purity) Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column If Oily or Complex Mixture TLC TLC Analysis Recrystallization->TLC Column->TLC TLC->Recrystallization Multiple Spots Pure Pure Product (>98%) TLC->Pure Single Spot NMR NMR Spectroscopy LCMS LC-MS Pure->NMR Pure->LCMS Troubleshooting_Purification Start Crude Product Obtained CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes IdentifyImpurity Identify Impurities (Ester, Starting Material, etc.) IsPure->IdentifyImpurity No Recrystallize Recrystallization IdentifyImpurity->Recrystallize ColumnChrom Column Chromatography IdentifyImpurity->ColumnChrom CheckForm Is Product an Oil? Recrystallize->CheckForm ColumnChrom->CheckForm CheckForm->Recrystallize No, but impure Triturate Triturate with non-polar solvent CheckForm->Triturate Yes Triturate->Recrystallize

References

Technical Support Center: Synthesis of 3-Bromoisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product shows a persistent impurity with a higher Rf value on the TLC plate compared to the desired carboxylic acid. What is the likely identity of this impurity and how can I remove it?

A: A higher Rf value indicates a less polar compound than your highly polar carboxylic acid product. The most probable impurity is the unhydrolyzed starting material, ethyl 3-bromoisoxazole-5-carboxylate .

Troubleshooting Steps:

  • Drive the Hydrolysis to Completion:

    • Increase the reaction time for the hydrolysis step.

    • Use a larger excess of the base (e.g., LiOH or NaOH).

    • Consider adding a co-solvent like THF or methanol to improve the solubility of the ester.

  • Purification:

    • During the aqueous workup, carefully perform the extraction with a suitable organic solvent (e.g., ethyl acetate) before acidifying the aqueous layer. The ester impurity will be extracted into the organic phase, while the carboxylate salt of your product remains in the aqueous layer.

    • If the impurity persists, column chromatography may be necessary. However, optimizing the workup is a more efficient approach.

Q2: The yield of my this compound is significantly lower than expected, and I notice some gas evolution during the reaction or workup, especially at elevated temperatures. What could be the cause?

A: The likely cause is the decarboxylation of your product, this compound, to form 3-bromoisoxazole . Heterocyclic carboxylic acids can be susceptible to losing CO2, particularly when heated.

Troubleshooting Steps:

  • Temperature Control: Avoid high temperatures during the reaction, workup, and purification steps. If heating is necessary for hydrolysis, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.

  • pH Control: Perform the acidification step of the workup at a low temperature (e.g., in an ice bath) to minimize heat-induced decarboxylation.

  • Solvent Removal: When removing solvents under reduced pressure, use a water bath with a controlled temperature.

Q3: My NMR spectrum shows signals that are inconsistent with the starting material, the product, or the expected byproducts. What could be the origin of these unexpected signals?

A: These signals could arise from isoxazole ring-opening byproducts. The isoxazole ring, while generally stable, can be cleaved under harsh reaction conditions (e.g., very high concentration of base or acid, or high temperatures). This can lead to a complex mixture of degradation products.

Troubleshooting Steps:

  • Milder Reaction Conditions: Use more moderate reaction conditions. This includes using a less concentrated base, a lower reaction temperature, and shorter reaction times.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be initiated by ring-opening.

  • Characterization: If the problem persists, it may be necessary to isolate and characterize the major unknown byproduct by techniques such as LC-MS and 2D NMR to understand the degradation pathway and better devise a strategy to prevent it.

Q4: I am observing a regioisomeric impurity that is difficult to separate from my final product. What is its likely source?

A: A common regioisomeric impurity is 5-bromoisoxazole-3-carboxylic acid . This impurity likely originates from the synthesis of the starting material, ethyl 3-bromoisoxazole-5-carboxylate, where the isomeric ethyl 5-bromoisoxazole-3-carboxylate may have been co-produced.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the purity of your starting ester (ethyl 3-bromoisoxazole-5-carboxylate) by analytical techniques like NMR or GC-MS before proceeding with the hydrolysis.

  • Purification of Precursor: If the starting material is impure, purify it by column chromatography or recrystallization prior to hydrolysis.

  • Fractional Crystallization: It might be possible to separate the final carboxylic acid isomers through fractional crystallization using a carefully selected solvent system.

Summary of Potential Byproducts

Byproduct/ImpurityChemical NameTypical OriginImpact on Final Product
Unreacted Precursor Ethyl 3-bromoisoxazole-5-carboxylateIncomplete hydrolysis of the ester.Affects purity and yield; appears as a less polar spot on TLC.
Decarboxylation Product 3-BromoisoxazoleThermal degradation of the carboxylic acid product.Reduces yield; can be difficult to separate due to volatility.
Ring-Opened Products Various linear compoundsHarsh reaction conditions (high temp., high base conc.).Leads to complex impurity profiles and significantly lowers yield.
Regioisomer 5-Bromoisoxazole-3-carboxylic acidImpurity in the starting ester material.Difficult to separate; affects spectroscopic characterization.

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol describes the saponification of ethyl 3-bromoisoxazole-5-carboxylate.

Materials:

  • Ethyl 3-bromoisoxazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-bromoisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volumes) to remove any unreacted ester and other non-polar impurities.

  • Workup - Acidification and Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl with stirring to acidify the solution to a pH of approximately 2-3. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Drying: Dry the product under vacuum to a constant weight.

Troubleshooting and Logic Diagrams

Below are diagrams illustrating the workflow for troubleshooting common issues encountered during the synthesis.

cluster_0 Troubleshooting Low Yield LowYield Low Yield Observed GasEvo Gas Evolution Noticed? LowYield->GasEvo CheckTLC Check TLC of Crude Product IncompleteRxn Incomplete Reaction (Starting Material Present) CheckTLC->IncompleteRxn GasEvo->CheckTLC No Decarboxylation Decarboxylation Suspected GasEvo->Decarboxylation Yes OptimizeHydrolysis Optimize Hydrolysis: - Increase reaction time - Increase base eq. IncompleteRxn->OptimizeHydrolysis ControlTemp Control Temperature: - Lower reaction temp. - Cool during acidification Decarboxylation->ControlTemp

Caption: Workflow for troubleshooting low product yield.

cluster_1 Impurity Identification Workflow Impurity Unknown Impurity Detected (e.g., by NMR, LC-MS) CheckSM Analyze Starting Material (SM) Purity Impurity->CheckSM ComplexNMR Complex/Unusual NMR Signals Impurity->ComplexNMR Isomer Isomeric Impurity in SM CheckSM->Isomer PurifySM Purify Starting Material (Column or Recrystallization) Isomer->PurifySM RingOpening Suspect Ring Opening ComplexNMR->RingOpening MilderCond Use Milder Conditions: - Lower temp./conc. - Inert atmosphere RingOpening->MilderCond

Caption: Workflow for identifying and addressing impurities.

Stability of 3-Bromoisoxazole-5-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromoisoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the isoxazole ring in this compound?

A1: The isoxazole ring is an electron-rich aromatic heterocycle. Its stability can be influenced by substituents and the surrounding chemical environment. A key feature of the isoxazole ring is the relatively weak N-O bond, which makes it susceptible to cleavage under certain conditions. Generally, isoxazoles are more prone to degradation under basic conditions, which can facilitate ring-opening reactions. The presence of a bromine atom at the 3-position, being an electron-withdrawing group, can influence the electron density of the ring and potentially impact its stability.

Q2: How does pH affect the stability of this compound?

A2: While specific quantitative data for this compound is not extensively available in the public domain, based on the behavior of similar isoxazole derivatives, we can anticipate the following:

  • Acidic Conditions: The isoxazole ring is generally more stable in acidic to neutral pH. However, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the carboxylic acid group or slow degradation of the isoxazole ring.

  • Basic Conditions: The compound is expected to be significantly less stable in basic conditions. The presence of a base can deprotonate the isoxazole ring, initiating a ring-opening cascade. The carboxylate salt will also be formed under basic conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Two primary degradation pathways are anticipated:

  • Isoxazole Ring Opening: Under basic conditions, the isoxazole ring is likely to undergo cleavage of the N-O bond. This can lead to the formation of a β-ketonitrile derivative.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification in the presence of an alcohol and an acid catalyst, or amidation with an amine. While not strictly degradation, these represent potential transformations under common experimental conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. Given the potential for hydrolysis, using anhydrous solvents is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in biological assays. Degradation of the compound in the assay medium (e.g., basic buffer, presence of nucleophiles).Perform a stability study of the compound in the specific assay buffer. Prepare fresh stock solutions for each experiment. Consider the use of a more stable derivative if degradation is significant.
Appearance of new peaks in HPLC/UPLC analysis over time. Degradation of the compound due to storage conditions or in-solution instability.Re-evaluate storage conditions (temperature, light exposure, solvent). Use a validated stability-indicating analytical method to identify and quantify degradation products.
Low yield or formation of byproducts in reactions involving the carboxylic acid group (e.g., esterification). Competing degradation of the isoxazole ring under the reaction conditions (e.g., use of strong base).Optimize reaction conditions to be as mild as possible. For example, use milder coupling agents for amidation instead of harsh dehydrating agents. Protect the isoxazole ring if necessary.
Precipitation of the compound from aqueous buffers. Poor solubility of the carboxylic acid form at acidic pH.Adjust the pH of the buffer to be more basic to form the more soluble carboxylate salt. Alternatively, use a co-solvent to increase solubility.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 60°C for 7 days.

    • At the end of the study, dissolve the solid in the initial solvent and analyze.

  • Photostability:

    • Expose a solution of the compound (e.g., 100 µg/mL in the initial solvent) to a calibrated light source (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after a defined exposure period.

3. Analytical Method:

  • Analyze all samples using a stability-indicating UPLC-MS method (see proposed method below).

Proposed Stability-Indicating UPLC-MS Method
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent CompoundMajor Degradation Products (% Peak Area)
0.1 M HCl72 hours at 60°C95.2Impurity A (2.1%), Impurity B (1.5%)
0.1 M NaOH24 hours at RT45.8Impurity C (48.5%), Impurity D (3.2%)
3% H₂O₂24 hours at RT88.9Impurity E (7.8%)
Heat (Solid)7 days at 60°C98.5Minor impurities
PhotolysisICH exposure92.1Impurity F (5.3%)

Visualizations

degradation_pathways cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH) parent This compound acid_product Potential minor hydrolysis products parent->acid_product Slow degradation ring_opened β-Ketonitrile derivative parent->ring_opened Ring Opening carboxylate Carboxylate salt parent->carboxylate Deprotonation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by UPLC-MS neutralize->analyze data Identify Degradants & Quantify analyze->data

Caption: Workflow for a forced degradation study.

Work-up procedures for reactions involving 3-Bromoisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during work-up?

A1: this compound is a relatively strong carboxylic acid with a predicted pKa of approximately 1.3. This means it will be deprotonated to its carboxylate form in aqueous solutions with a pH above ~1.3. The isoxazole ring can be sensitive to cleavage under strong basic conditions. It is a solid at room temperature and its solubility will vary depending on the solvent.

Q2: How can I effectively separate this compound from a neutral or basic organic compound after a reaction?

A2: An acid-base extraction is the most effective method. By washing the organic reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate), the acidic this compound will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral or basic organic compound will remain in the organic layer. Subsequently, acidifying the aqueous layer will protonate the carboxylate, causing the this compound to precipitate, allowing for its isolation by filtration.

Q3: I am observing a stable emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue. Here are several techniques to try:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Centrifugation: If a centrifuge is available, spinning the mixture can force the layers to separate.

  • Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a pad of Celite® or a plug of glass wool can help to break up the droplets.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.

  • Solvent Evaporation: In some cases, removing the organic solvent and then re-dissolving the residue in a different extraction solvent can prevent emulsion formation.

Q4: What are the best practices for recrystallizing this compound to achieve high purity?

A4: The key is to choose an appropriate solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids, common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes. To perform the recrystallization, dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound After Basic Extraction and Acidification
Possible Cause Troubleshooting Step
Incomplete Extraction: The pH of the aqueous base was not high enough to fully deprotonate the carboxylic acid.Use a base with a higher pH, such as 1 M sodium carbonate or dilute sodium hydroxide. Ensure thorough mixing during extraction.
Product Degradation: The isoxazole ring may have cleaved under strongly basic conditions, especially with prolonged exposure or heat.Use a milder base like saturated sodium bicarbonate and minimize the time the compound is in the basic solution. Perform the extraction at room temperature.
Product is Soluble in the Acidified Aqueous Phase: If too much water is used, a significant amount of the product may remain dissolved after acidification.After acidification, if no precipitate forms or it is very fine, try extracting the acidified aqueous phase with an organic solvent like ethyl acetate.
Precipitate is Too Fine to Filter: The product may have crashed out of solution too quickly upon acidification.Acidify the basic aqueous extract slowly while stirring vigorously. Cooling the solution in an ice bath during acidification can also promote the formation of larger crystals.
Problem 2: Impurities Co-precipitate with the Product During Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice: The chosen solvent may also dissolve the impurities at high temperatures and allow them to co-crystallize upon cooling.Experiment with different recrystallization solvents or solvent mixtures. A solvent system where the impurity is either highly soluble or insoluble at all temperatures is ideal.
Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient Solvent: Using too little solvent may result in a supersaturated solution of both the product and impurities.Ensure enough hot solvent is used to fully dissolve the crude product.
Presence of Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent are present.Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Work-up
pKa ~1.3Strong acid; will be deprotonated in aqueous solutions with pH > 1.3, facilitating extraction with mild bases.
LogP ~1.5Indicates moderate lipophilicity; should be soluble in a range of organic solvents.
Water Solubility LowWill precipitate from aqueous solution upon acidification.
Organic Solvent Solubility Likely soluble in polar aprotic solvents (e.g., ethyl acetate, acetone) and alcohols (e.g., methanol, ethanol). Lower solubility expected in nonpolar solvents (e.g., hexanes).Provides a basis for selecting appropriate extraction and recrystallization solvents.

Note: These values are predicted and should be used as a guide. Experimental determination is recommended for precise measurements.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up
  • Dissolution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL for a 100 mL organic phase). Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with the organic solvent (1 x 30 mL) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with 1 M HCl. Stir during acidification.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction cluster_extraction Extraction cluster_isolation Isolation cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Byproducts, Reagents) Add_Solvent Add Organic Solvent & Aqueous Base (e.g., NaHCO3) Reaction_Mixture->Add_Solvent Separatory_Funnel Separatory Funnel Add_Solvent->Separatory_Funnel Organic_Layer Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Layer Separate Layers Aqueous_Layer Aqueous Layer (Product as Carboxylate) Separatory_Funnel->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., HCl to pH 1-2) Aqueous_Layer->Acidify Precipitation Precipitation of Product Acidify->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (e.g., Hot Ethanol) Crude_Product->Recrystallization Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals

Caption: General work-up and purification workflow for this compound.

Amide_Coupling_Workup Reaction_Mixture Amide Coupling Reaction Mixture (Amide Product, Unreacted Acid, Coupling Agent Byproducts) Dilute Dilute with Organic Solvent (e.g., EtOAc) Reaction_Mixture->Dilute Wash_Acid Wash with 1 M HCl (Removes unreacted amine) Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO3 (Removes unreacted acid) Wash_Acid->Wash_Base Wash_Brine Wash with Brine (Removes water) Wash_Base->Wash_Brine Dry Dry over Na2SO4, Filter, Concentrate Wash_Brine->Dry Crude_Amide Crude Amide Product Dry->Crude_Amide

Caption: Work-up procedure for a typical amide coupling reaction involving a carboxylic acid.

Preventing regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles, and what are the common regioselectivity issues?

A1: The two most common and versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition: This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. With terminal alkynes, this method often favors the formation of the 3,5-disubstituted isoxazole due to a combination of electronic and steric factors.[3] However, achieving high regioselectivity can be challenging, and mixtures of 3,5- and 3,4-disubstituted isomers can be formed.

  • Cyclocondensation of 1,3-Dicarbonyls: The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic method.[2][4] A significant drawback of this approach is often poor regioselectivity, leading to a mixture of regioisomeric products, especially with unsymmetrical dicarbonyls.[2][4]

Q2: How can I improve the regioselectivity to favor the 3,5-disubstituted isoxazole in a 1,3-dipolar cycloaddition?

A2: Several strategies can be employed to enhance the formation of the 3,5-isomer:

  • Catalysis: The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[3][5] Ruthenium catalysts have also been shown to be effective.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the cycloaddition.[3]

  • Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole, which can improve selectivity and minimize side reactions like dimerization.[3]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. In some cases, less polar solvents may favor the formation of the 3,5-disubstituted product.[3][6]

Q3: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What methods can I use?

A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[3] Here are some effective strategies:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[3]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be optimized to selectively produce 3,4-disubstituted isoxazoles.[3][4]

Q4: My isoxazole synthesis is giving low yields. What are the potential causes and how can I troubleshoot this?

A4: Low yields in isoxazole synthesis can arise from several factors:[1][3]

  • Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can dimerize to form furoxans.[1][3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.

  • Substrate Reactivity: Electron-deficient alkynes may react slowly. The addition of a catalyst, such as Cu(I), can often accelerate the reaction.[3] Steric hindrance on either the nitrile oxide or the alkyne can also significantly decrease the reaction rate.[3]

  • Reaction Conditions: The choice of solvent, base (for nitrile oxide generation from hydroximoyl halides), and temperature are all critical. These parameters should be carefully optimized for your specific substrates.[3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Cyclocondensation of a 1,3-Dicarbonyl Analog with Hydroxylamine.

Solution Workflow:

start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent System start->solvent Vary polarity (protic vs. aprotic) lewis_acid Introduce a Lewis Acid (e.g., BF₃·OEt₂) start->lewis_acid Activate carbonyl group substrate Modify Substrate (e.g., electron-withdrawing groups) start->substrate Influence electronic effects outcome Improved Regioselectivity solvent->outcome lewis_acid->outcome substrate->outcome

Caption: Troubleshooting poor regioselectivity in cyclocondensation reactions.

Detailed Guidance:

  • Solvent Modification: The solvent can have a profound effect on regioselectivity. For the cyclocondensation of β-enamino diketones, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can sometimes invert the major regioisomer formed.[7]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups in a β-enamino diketone, directing the nucleophilic attack of hydroxylamine and thereby controlling the regiochemical outcome.[4][7]

  • Substrate Electronics: The electronic properties of the substituents on your starting materials are crucial. For instance, electron-withdrawing groups on a β-enamino diketone can lead to higher regioselectivity.[4]

Problem 2: Formation of a Mixture of 3,4- and 3,5-Regioisomers in 1,3-Dipolar Cycloaddition.

Solution Workflow:

start Mixture of 3,4- and 3,5-Isomers catalyst Introduce a Catalyst (e.g., Cu(I)) start->catalyst Promote specific transition state temp Lower Reaction Temperature start->temp Increase kinetic control generation Slow In Situ Generation of Nitrile Oxide start->generation Minimize side reactions outcome Selective Formation of 3,5-Isomer catalyst->outcome temp->outcome generation->outcome

Caption: Strategies to improve regioselectivity in 1,3-dipolar cycloadditions.

Detailed Guidance:

  • Copper(I) Catalysis: For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the use of a copper(I) catalyst is a highly reliable method to ensure high regioselectivity.[3][5]

  • Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the reaction, which may favor the formation of one regioisomer over the other.[3]

  • Controlled Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide helps to maintain a low concentration, which can suppress the formation of undesired side products and potentially improve regioselectivity.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselective Synthesis of Isoxazoles from β-Enamino Diketones. [4]

EntrySolventAdditive (equiv.)Temp (°C)Regioisomeric Ratio (4a:5a)Isolated Yield (%)
1CH₂Cl₂BF₃·OEt₂ (2.0)RT75:2570
2TolueneBF₃·OEt₂ (2.0)RT80:2065
3MeCNBF₃·OEt₂ (1.0)RT85:1572
4MeCNBF₃·OEt₂ (2.0)RT90:1079
5MeCNPyridine (1.4), BF₃·OEt₂ (2.0)RT>95:585

Data adapted from a study on the cyclocondensation of a specific β-enamino diketone (1a) with hydroxylamine hydrochloride. Ratios were determined by ¹H-NMR of the crude product.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid-Mediated Cyclocondensation[4][7]

This protocol describes the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using BF₃·OEt₂.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.) to the solution.

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C) and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole[3]

This protocol outlines the synthesis of a 3,5-disubstituted isoxazole via a copper-catalyzed 1,3-dipolar cycloaddition.

  • Catalyst Preparation: To a mixture of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF or toluene, 5 mL), add a copper(I) source such as copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Base Addition: Add a base, such as triethylamine (1.5 mmol), to the mixture.

  • In Situ Nitrile Oxide Generation: Cool the reaction mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to afford the 3,5-disubstituted isoxazole.

References

Troubleshooting low yields in 3-Bromoisoxazole-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Bromoisoxazole-5-carboxylic acid. The information is presented in a question-and-answer format to address specific problems researchers may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is a common synthetic route for this compound, and what are the key challenges?

A prevalent method for synthesizing this compound involves a 1,3-dipolar cycloaddition reaction. This typically entails the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with a suitable propiolate ester (e.g., ethyl propiolate). The resulting ester is subsequently hydrolyzed to yield the target carboxylic acid.

Key challenges associated with this route include the instability of bromonitrile oxide, which can dimerize to form furoxans, and incomplete hydrolysis of the ester intermediate. Low yields can often be attributed to side reactions and purification difficulties.

Synthetic_Pathway cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification A Dibromoformaldoxime C [Bromonitrile Oxide] (in situ) A->C Elimination of HBr B Base (e.g., NaHCO3) E Ethyl 3-Bromoisoxazole-5-carboxylate C->E Cycloaddition D Ethyl Propiolate D->E H This compound E->H Hydrolysis F Base (e.g., NaOH) G Acid Workup

Caption: General synthetic pathway for this compound.

2. My cycloaddition reaction is resulting in a very low yield of the desired ester. What are the likely causes and how can I improve it?

Low yields in the 1,3-dipolar cycloaddition step are frequently due to the dimerization of the in situ generated bromonitrile oxide. This side reaction is often favored at higher concentrations and temperatures.

Troubleshooting Strategies:

  • Slow Addition of Base: Add the base (e.g., sodium bicarbonate solution) dropwise to the mixture of dibromoformaldoxime and ethyl propiolate. This maintains a low concentration of the reactive bromonitrile oxide, favoring the cycloaddition over dimerization.

  • Temperature Control: Perform the reaction at a reduced temperature. While this may slow down the reaction rate, it can significantly suppress the dimerization of the nitrile oxide.

  • Solvent Choice: The polarity of the solvent can influence the reaction. Experiment with different solvents to find the optimal balance between reactant solubility and suppression of side reactions.

ParameterCondition ACondition B (Optimized)Expected Yield Improvement
Base Addition RapidSlow, dropwise15-25%
Temperature Room Temperature0-5 °C10-20%
Solvent DichloromethaneDiethyl ether5-10%

3. I am having difficulty with the hydrolysis of the ethyl ester to the carboxylic acid. The reaction seems incomplete. What can I do?

Incomplete hydrolysis is a common issue, often due to the stability of the ester or insufficient reaction time or temperature.

Troubleshooting Strategies:

  • Choice of Base and Solvent: A common and effective method for the hydrolysis of similar heterocyclic esters is using a mixture of ethanol and water with a base like sodium hydroxide.

  • Reaction Temperature and Time: Increasing the reaction temperature to reflux and extending the reaction time can drive the hydrolysis to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification: After the hydrolysis is complete, ensure proper acidification of the reaction mixture to a pH of 2-3 with an acid like 1 M HCl to precipitate the carboxylic acid product.

ParameterCondition ACondition B (Optimized)Expected Outcome
Base 1.1 eq. NaOH2.0 eq. NaOHComplete Hydrolysis
Solvent Ethanol1:1 Ethanol/WaterImproved Solubility
Temperature Room TemperatureReflux (approx. 80°C)Faster Reaction Rate
Reaction Time 1 hour2-4 hoursReaction Completion

4. I am observing an unexpected side product in my reaction. What could it be?

Besides the dimerization of bromonitrile oxide, other side reactions are possible depending on the specific conditions.

Potential Side Reactions and Identification:

  • Decarboxylation: If the reaction is carried out at excessively high temperatures, particularly during the hydrolysis step, decarboxylation of the final product can occur, leading to the formation of 3-bromoisoxazole. This can be identified by mass spectrometry and NMR analysis.

  • Ring Opening: Under certain conditions, the isoxazole ring can be susceptible to opening, leading to a complex mixture of byproducts.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Problem in Cycloaddition Step? Start->Q1 A1 Check for Furoxan Dimer by MS. - Slow base addition. - Lower reaction temperature. Q1->A1 Yes Q2 Problem in Hydrolysis Step? Q1->Q2 No End Improved Yield and Purity A1->End A2 Incomplete reaction by TLC/NMR? - Increase base equivalents. - Increase temperature/time. Q2->A2 Yes Q3 Unexpected Side Product? Q2->Q3 No A2->End A3 Identify by MS/NMR. - Decarboxylation? -> Lower temp. - Ring Opening? -> Milder conditions. Q3->A3 Yes A3->End

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Bromoisoxazole-5-carboxylate (Cycloaddition)

  • In a round-bottom flask, dissolve ethyl propiolate (1.0 equivalent) and dibromoformaldoxime (1.1 equivalents) in a suitable solvent such as diethyl ether.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium bicarbonate (1.2 equivalents) in water dropwise over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Saponification)

  • Dissolve the purified ethyl 3-bromoisoxazole-5-carboxylate (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of substituted isoxazoles is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of the most prevalent synthetic routes to substituted isoxazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their target molecules.

Core Synthetic Strategies

The construction of the isoxazole ring is primarily achieved through three main synthetic pathways:

  • Route A: Huisgen 1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with an alkyne. This is one of the most versatile and widely used methods.[1][2]

  • Route B: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classical and straightforward approach to isoxazole synthesis.[3][4]

  • Route C: Reaction of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine: This method provides access to isoxazolines, which can be subsequently oxidized to isoxazoles.[5][6][7]

Route A: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing the isoxazole ring, involving a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][8][9] A key advantage of this method is the ability to generate the often unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[1]

Mechanism

The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition.[1][8] This concerted nature leads to high stereospecificity. The regioselectivity, which dictates the substitution pattern of the final isoxazole, is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1][10] Generally, the reaction of a nitrile oxide with a terminal alkyne yields the 3,5-disubstituted isoxazole.[10]

Advantages:

  • High Versatility: A broad range of functional groups on both the alkyne and the nitrile oxide precursor are well-tolerated.[1]

  • Regioselectivity: The use of copper(I) catalysts can lead to high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[10] Ruthenium catalysts have also been employed for this purpose.[10]

  • Mild Conditions: Many procedures are carried out under mild, often one-pot, conditions.[1]

Limitations:

  • Nitrile Oxide Instability: The nitrile oxide intermediate can be unstable and prone to dimerization, necessitating careful control of reaction conditions for its in situ generation.[1]

  • Regiocontrol Challenges: While catalysts can enhance regioselectivity for 3,5-disubstituted products, the synthesis of other regioisomers, such as 3,4-disubstituted isoxazoles, can be more challenging and may require alternative strategies.[10]

Quantitative Data Summary: Huisgen 1,3-Dipolar Cycloaddition
EntryNitrile Oxide Precursor (R¹)Alkyne (R²)ProductConditionsYield (%)Reference
1Benzaldehyde oximePhenylacetylene3,5-DiphenylisoxazoleNCS, Pyridine, CH₂Cl₂, rt, 12h92--INVALID-LINK--
24-Chlorobenzaldehyde oxime1-Heptyne3-(4-Chlorophenyl)-5-pentylisoxazoleOxone®, NaHCO₃, EtOH/H₂O, rt, 4h85--INVALID-LINK--
3Ethyl 2-nitroacetatePhenylacetyleneEthyl 5-phenylisoxazole-3-carboxylateTBAB:EG, 120°C, 1h83[11]
41-NitropropanePhenylethynyl silyl ether3-Ethyl-5-(hydroxydimethylsilyl)isoxazolePhenyl isocyanate, Benzene, 80°C, 18h49[12]
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

Materials:

  • Benzaldehyde oxime (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a solution of benzaldehyde oxime (1.0 mmol) in CH₂Cl₂ (10 mL), add pyridine (2.0 mmol).

  • Cool the mixture to 0 °C and add N-chlorosuccinimide (1.1 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with water (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,5-diphenylisoxazole.

Huisgen_Cycloaddition Huisgen 1,3-Dipolar Cycloaddition Workflow cluster_nitrile_oxide Nitrile Oxide Generation (in situ) cluster_cycloaddition Cycloaddition Aldoxime Aldoxime NCS NCS, Base Aldoxime->NCS Oxidation NitrileOxide Nitrile Oxide NCS->NitrileOxide Alkyne Alkyne TransitionState [3+2] Transition State NitrileOxide->TransitionState Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.

Route B: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][3] The reaction is typically straightforward but can suffer from a lack of regiocontrol when unsymmetrical 1,3-dicarbonyls are used, leading to a mixture of regioisomeric isoxazoles.

Mechanism

The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups.[4] Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, affords the aromatic isoxazole ring.[3][4]

Advantages:

  • Readily Available Starting Materials: 1,3-Dicarbonyl compounds and hydroxylamine are common and inexpensive reagents.

  • Simple Procedure: The reaction conditions are often simple, typically involving heating the reactants in a suitable solvent.

Limitations:

  • Poor Regiocontrol: With unsymmetrical 1,3-dicarbonyls, the reaction often yields a mixture of regioisomers, which can be difficult to separate.

  • Harsh Conditions: The reaction may require elevated temperatures or the use of strong acids or bases.

Quantitative Data Summary: Condensation of 1,3-Dicarbonyls with Hydroxylamine
Entry1,3-Dicarbonyl CompoundProductConditionsYield (%)Reference
1Acetylacetone3,5-DimethylisoxazoleNH₂OH·HCl, EtOH, reflux, 2h>90--INVALID-LINK--
2Dibenzoylmethane3,5-DiphenylisoxazoleNH₂OH·HCl, Pyridine, reflux, 4h85--INVALID-LINK--
31-Phenyl-1,3-butanedione3-Methyl-5-phenylisoxazole & 5-Methyl-3-phenylisoxazoleNH₂OH·HCl, NaOAc, EtOH, reflux, 6hMixture--INVALID-LINK--
4Ethyl benzoylacetateEthyl 5-phenylisoxazole-3-carboxylateNH₂OH·HCl, NaHCO₃, EtOH, rt, 24h78--INVALID-LINK--
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

Materials:

  • Acetylacetone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Ethanol (10 mL)

  • Sodium acetate (1.1 mmol)

Procedure:

  • Dissolve acetylacetone (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add sodium acetate (1.1 mmol) to the solution.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography to yield 3,5-dimethylisoxazole.

Dicarbonyl_Condensation Condensation of 1,3-Dicarbonyls with Hydroxylamine Dicarbonyl 1,3-Dicarbonyl Monoxime Monoxime Intermediate Dicarbonyl->Monoxime + NH₂OH Hydroxylamine Hydroxylamine Cyclized Cyclized Intermediate Monoxime->Cyclized Intramolecular Cyclization Isoxazole Isoxazole Cyclized->Isoxazole - H₂O

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.

Route C: Reaction of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine

The reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, such as chalcones, typically leads to the formation of 4,5-dihydroisoxazoles (isoxazolines).[5][7] These can then be oxidized to the corresponding isoxazoles in a subsequent step. This two-step process offers an alternative route to isoxazoles with different substitution patterns.

Mechanism

The reaction begins with a Michael addition of the hydroxylamine nitrogen to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization of the hydroxyl group onto the carbonyl carbon, forming the isoxazoline ring. Subsequent oxidation, often with an oxidizing agent like manganese dioxide (MnO₂) or N-bromosuccinimide (NBS), leads to the aromatic isoxazole.

Advantages:

  • Access to Isoxazolines: This method is a primary route to isoxazoline scaffolds, which are also of significant interest in medicinal chemistry.

  • Alternative Substitution Patterns: It provides access to isoxazoles that may be difficult to obtain through other routes.

Limitations:

  • Two-Step Process: The need for a separate oxidation step adds to the overall synthesis time and may reduce the overall yield.

  • Regioselectivity Concerns: The initial Michael addition can be influenced by the substituents on the α,β-unsaturated carbonyl compound, potentially affecting regioselectivity.

Quantitative Data Summary: Reaction of α,β-Unsaturated Carbonyls with Hydroxylamine
Entryα,β-Unsaturated CarbonylProductConditionsYield (%)Reference
1Chalcone3,5-Diphenyl-2-isoxazolineNH₂OH·HCl, NaOH, EtOH, reflux, 5h88--INVALID-LINK--
23,5-Diphenyl-2-isoxazoline3,5-DiphenylisoxazoleNBS, AIBN, CCl₄, reflux, 3h85--INVALID-LINK--
3Quinoxaline-substituted chalconeQuinoxaline-substituted isoxazoleNH₂OH·HCl, NaOAc, EtOH, 50°C, 85 min (ultrasound)Not specified[6]
4Sterically hindered α,β-unsaturated ketone5-HydroxyisoxazolidineNH₂OH, various conditionsNot specified[5]
Experimental Protocol: Two-Step Synthesis of 3,5-Diphenylisoxazole from Chalcone

Step 1: Synthesis of 3,5-Diphenyl-2-isoxazoline

Materials:

  • Chalcone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Sodium hydroxide (2.0 mmol)

  • Ethanol (15 mL)

Procedure:

  • To a solution of chalcone (1.0 mmol) in ethanol (15 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium hydroxide (2.0 mmol).

  • Heat the mixture to reflux for 5 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-2-isoxazoline.

Step 2: Oxidation to 3,5-Diphenylisoxazole

Materials:

  • 3,5-Diphenyl-2-isoxazoline (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol)

  • Carbon tetrachloride (CCl₄) (10 mL)

Procedure:

  • Dissolve 3,5-diphenyl-2-isoxazoline (1.0 mmol) in CCl₄ (10 mL).

  • Add NBS (1.1 mmol) and a catalytic amount of AIBN (0.1 mmol).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3,5-diphenylisoxazole.

Unsaturated_Carbonyl_Route Isoxazole Synthesis from α,β-Unsaturated Carbonyls UnsatCarbonyl α,β-Unsaturated Carbonyl MichaelAdduct Michael Adduct UnsatCarbonyl->MichaelAdduct + NH₂OH Hydroxylamine Hydroxylamine Isoxazoline Isoxazoline MichaelAdduct->Isoxazoline Intramolecular Cyclization Oxidant Oxidizing Agent (e.g., NBS) Isoxazoline->Oxidant Oxidation Isoxazole Isoxazole Oxidant->Isoxazole

Caption: Two-step synthesis of isoxazoles from α,β-unsaturated carbonyls.

Head-to-Head Comparison of Synthetic Routes

FeatureHuisgen 1,3-Dipolar CycloadditionCondensation of 1,3-DicarbonylsReaction of α,β-Unsaturated Carbonyls
Substitution Patterns 3,5-disubstituted, 3,4,5-trisubstituted3,5-disubstituted, 3,4,5-trisubstituted3,5-disubstituted, 4,5-disubstituted (from isoxazolines)
Regioselectivity Generally good, especially with catalysts for 3,5-isomers. Can be an issue for other isomers.Poor for unsymmetrical dicarbonyls.Generally good for the initial isoxazoline formation.
Functional Group Tolerance HighModerate; sensitive groups may not be compatible with reaction conditions.Moderate; depends on the stability to oxidation in the second step.
Scalability Generally good, with some challenges in handling unstable intermediates.Good, due to simple procedures and inexpensive reagents.Moderate, as it involves a two-step process.
Key Advantage High versatility and functional group tolerance.Simple, one-step reaction with readily available starting materials.Access to isoxazoline intermediates.
Key Disadvantage Instability of nitrile oxide intermediates.Poor regiocontrol with unsymmetrical substrates.Two-step process requiring an oxidation step.

Conclusion

The choice of synthetic route for a substituted isoxazole is highly dependent on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

  • The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and reliable method, particularly for the synthesis of 3,5-disubstituted isoxazoles, offering mild reaction conditions and high functional group compatibility.

  • The condensation of 1,3-dicarbonyl compounds with hydroxylamine remains a viable and straightforward option, especially when symmetrical dicarbonyls are used or when regioselectivity is not a primary concern.

  • The reaction of α,β-unsaturated carbonyl compounds provides a valuable two-step alternative that also grants access to the synthetically useful isoxazoline intermediates.

Researchers should carefully consider the advantages and limitations of each route in the context of their specific synthetic goals to select the most efficient and effective pathway for the construction of their target isoxazole-containing molecules.

References

A Comparative Guide to Isoxazole Synthesis: Evaluating Alternatives to 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry. This guide provides an objective comparison of synthetic routes to functionalized isoxazoles, evaluating alternatives to the use of pre-functionalized halo-isoxazoles such as 3-bromoisoxazole-5-carboxylic acid. We present a detailed analysis of two primary alternative methodologies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine, supported by experimental data and protocols.

The isoxazole ring is a privileged scaffold in drug discovery, present in a number of approved pharmaceuticals. The functionalization of this heterocycle is key to modulating its pharmacological properties. While starting with a pre-formed and functionalized isoxazole like this compound offers a direct route to certain derivatives, alternative methods proceeding from more fundamental building blocks can offer greater flexibility, cost-effectiveness, and access to a wider range of substitution patterns.

Comparison of Synthetic Methodologies

This guide focuses on the practical aspects of three major strategies for synthesizing 5-substituted isoxazoles. The performance of these methods is summarized below, with a focus on reaction yield, regioselectivity, and general applicability.

MethodologyKey ReagentsTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
From this compound This compound, Coupling agents (e.g., Suzuki, Sonogashira)60-95%High (at position 3)Direct functionalization of a pre-formed ring.Limited by the commercial availability and cost of the starting material; substitution pattern is fixed.
1,3-Dipolar Cycloaddition Aldoximes, Alkynes, Oxidizing agent (e.g., NCS, bleach)70-97%[1]Generally high for 3,5-disubstituted isoxazoles from terminal alkynes.[1][2]High versatility in substituent introduction, mild reaction conditions, often a one-pot procedure.[2]In situ generation of unstable nitrile oxides can be challenging; regioselectivity can be poor with internal alkynes.
Condensation of β-Dicarbonyl Compounds β-Diketones or β-Ketoesters, Hydroxylamine60-90%Can be poor with unsymmetrical β-diketones, but modern methods with β-enamino diketones offer excellent control.[2][3]Readily available and inexpensive starting materials, operational simplicity.[2]Classical methods often yield mixtures of regioisomers; may require harsher conditions.[2]

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.

Materials:

  • Benzaldehyde (2 mmol)

  • Hydroxylamine hydrochloride (2 mmol)

  • Sodium hydroxide (2 mmol)

  • N-chlorosuccinimide (NCS) (3 mmol)

  • Phenylacetylene (2 mmol)

  • Deep Eutectic Solvent (DES) of Choline Chloride and Urea (1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • Oxime Formation: To a stirred solution of benzaldehyde in the ChCl:urea DES, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at 50 °C for one hour.[2]

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) to the mixture and continue stirring at 50 °C for three hours.[2]

  • Cycloaddition: Add phenylacetylene to the reaction mixture and continue stirring at 50 °C for four hours.[2]

  • Work-up: After the reaction is complete, quench the mixture with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3,5-diphenylisoxazole.[2]

Protocol 2: Regioselective Synthesis of a Trisubstituted Isoxazole from a β-Enamino Diketone

This protocol outlines a modern approach to the condensation method that provides high regioselectivity.

Materials:

  • β-Enamino diketone (e.g., Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxobutanoate) (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Solvent (e.g., Ethanol, Dioxane, or a mixture) (4 mL)

Procedure:

  • Reaction Setup: Dissolve the β-enamino diketone and hydroxylamine hydrochloride in the chosen solvent in a round-bottom flask.

  • Reaction: The reaction conditions (e.g., addition of a Lewis acid like BF3·OEt2 or a base like pyridine) are varied to control the regiochemical outcome.[3] For the synthesis of a 4,5-disubstituted isoxazole, the reaction can be carried out in ethanol at reflux.[3]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the desired regioisomer.[2]

Signaling Pathway and Experimental Workflow

Isoxazole derivatives have been identified as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is implicated in various inflammatory diseases and cancers.[4][5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Isoxazole Isoxazole Inhibitor Isoxazole->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of isoxazole derivatives.

The general workflow for the synthesis and evaluation of isoxazole-based inhibitors is depicted below.

Experimental_Workflow Synthesis Isoxazole Synthesis (e.g., 1,3-Dipolar Cycloaddition) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: A typical experimental workflow for the development of isoxazole-based inhibitors.

References

A Comparative Analysis of the Biological Activities of 3-Bromoisoxazole-5-carboxylic Acid Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds as scaffolds for new therapeutic agents is a cornerstone of medicinal chemistry. Among these, isoxazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of 3-bromoisoxazole-5-carboxylic acid derivatives against other prominent five-membered heterocyclic carboxylic acids, including oxazoles, thiazoles, and pyrazoles. The comparison is based on available experimental data for antimicrobial, anti-inflammatory, and anticancer activities.

While specific biological activity data for this compound derivatives are limited in the current literature, this guide incorporates data from structurally related compounds, such as 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, to provide a preliminary assessment. It is important to note that the biological activity of heterocyclic compounds is highly dependent on their substitution patterns. The presence of a bromine atom at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring is expected to significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the antimicrobial, anti-inflammatory, and anticancer activities of various isoxazole, oxazole, thiazole, and pyrazole derivatives, providing a basis for comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL)
Heterocycle DerivativeTest OrganismMIC (µg/mL)Reference
3-Bromo-isoxazole Derivative Analog
3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-oneTrichophyton mentagrophytesGood fungicidal activity[1]
Isoxazole-carboxamide Derivatives
Compound 2cCandida albicans2.0 (mg/mL)[2]
Compound A8Pseudomonas aeruginosa2.0 (mg/mL)[3]
Compound A8Klebsiella pneumonia2.0 (mg/mL)[3]
Compound A8Candida albicans2.0 (mg/mL)[3]
Oxazole Derivatives
Compound 1e,f; 2d; 4aS. epidermidis 75656.2[4]
Compound 1d,e; 3a; 4a; 6i,jC. albicans 12814[4]
Compound 1d,e; 2a–c; 2e,fE. coli ATCC 2592228.1[4]
Thiazole Derivatives
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivativeS. aureus (MSSA & MRSA)1.56 - 6.25[5]
Pyrazole Derivatives
Imidazole bearing isoxazole derivativesVarious bacteria and fungiPotential antimicrobial activity[6]
Table 2: Anticancer Activity (IC₅₀ in µM)
Heterocycle DerivativeCell LineIC₅₀ (µM)Reference
Isoxazole-carboxamide Derivatives
Compound 2dHeLa (Cervical Cancer)15.48 (µg/mL)[7][8]
Compound 2d, 2eHep3B (Liver Cancer)~23 (µg/mL)[7][8]
Compound 2aMCF-7 (Breast Cancer)39.80 (µg/mL)[7][8]
Compound 2bHeLa (Cervical Cancer)0.11 (µg/mL)[2]
Compound 2a, 2bHep3B (Liver Cancer)2.774, 3.621 (µg/mL)[2]
Compound 2cMCF-7 (Breast Cancer)1.59 (µg/mL)[2]
Thiazole-based Pyrazoline Derivatives
Compound 7c, 9c, 11dVarious cancer cell linesConsidered promising[9]
Pyrazole-3(5)-carboxylic acid Derivatives
Compound 7jHeLa, MCF-7, Raji, HL-60Exhibited anticancer activity[10]
Compound 8bHeLa, MCF-7, Raji, HL-60Exhibited anticancer activity[10]
Table 3: Anti-inflammatory Activity
Heterocycle DerivativeAssayActivityReference
Isoxazole Derivatives
Substituted-isoxazole derivative 5bCarrageenan-induced rat paw edema76.71% edema inhibition[11]
Substituted-isoxazole derivative 5cCarrageenan-induced rat paw edema75.56% edema inhibition[11]
Isoxazole-carboxamide Derivatives
Compound A13COX-1 InhibitionIC₅₀ = 64 nM[3]
Compound A13COX-2 InhibitionIC₅₀ = 13 nM[3]
Isonicotinic Acid Derivatives
Compound 5ROS InhibitionIC₅₀ = 1.42 µg/mL[12][13]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which is a standardized and widely accepted technique for assessing the antimicrobial potency of a compound.[14]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A two-fold serial dilution of the compound is then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity of compounds.[10][19][20][21][22]

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to the laboratory conditions before the experiment. They are then randomly divided into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment groups, typically orally or intraperitoneally, at a specific dose. The control group receives the vehicle. A standard anti-inflammatory drug, such as indomethacin or diclofenac, is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group. A significant reduction in paw edema indicates the anti-inflammatory activity of the test compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening of the antimicrobial activity of newly synthesized chemical compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_organisms Test Organisms cluster_analysis Data Analysis & Further Steps synthesis Synthesis of 3-Bromoisoxazole-5-carboxylic Acid Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stock_prep Prepare Stock Solutions of Test Compounds purification->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay data_analysis Analyze MIC Values mic_assay->data_analysis gram_pos Gram-positive Bacteria (e.g., S. aureus) gram_pos->mic_assay gram_neg Gram-negative Bacteria (e.g., E. coli) gram_neg->mic_assay fungi Fungi (e.g., C. albicans) fungi->mic_assay sar_study Structure-Activity Relationship (SAR) Studies data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: General workflow for antimicrobial screening of novel compounds.

References

Purity Assessment of Synthesized 3-Bromoisoxazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous evaluation of purity is a critical step in the synthesis of novel chemical entities for research and drug development. For compounds like 3-Bromoisoxazole-5-carboxylic acid, a versatile heterocyclic building block, ensuring high purity is paramount for the reliability of subsequent biological and chemical studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity analysis, juxtaposed with alternative analytical techniques, and includes detailed experimental protocols and supporting data.

Comparative Purity Analysis

A multi-technique approach is essential for a comprehensive purity profile. While HPLC is the gold standard for quantitative purity assessment, complementary methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity identification. The following table presents a hypothetical comparison of a newly synthesized batch of this compound against a reference standard, showcasing the strengths of each technique.

Analytical Method Parameter Synthesized Batch Result Reference Standard Comments
HPLC (UV, 254 nm) Purity (Area %)98.5%>99.5%Provides excellent quantitative purity. Two minor impurity peaks detected at 0.8% and 0.7%.
LC-MS (ESI-) Molecular Ion [M-H]⁻190.9 m/z190.9 m/zConfirms the molecular weight of the main component.[1][2]
Impurity 1 ID190.0 m/zNot DetectedTentatively identified as 3-Bromoisoxazole-5-carboxamide (starting material).
Impurity 2 ID111.9 m/zNot DetectedTentatively identified as a degradation by-product.
¹H NMR Spectral IntegrityConforms to structureConforms to structureConfirms the chemical structure; minor impurity signals are visible but not easily quantifiable.
Elemental Analysis %C, %H, %NC: 25.04, H: 1.05, N: 7.30C: 25.02, H: 1.05, N: 7.30Provides confirmation of the elemental composition, supporting bulk purity.

Experimental Workflow for Purity Assessment

A systematic workflow ensures that all aspects of purity are thoroughly investigated, from initial identity confirmation to quantitative analysis and impurity identification.

G cluster_0 Phase 1: Synthesis & Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Quantitative Analysis & Impurity Profiling cluster_3 Phase 4: Final Validation synthesis Synthesized Crude Product purification Purification (e.g., Recrystallization) synthesis->purification tlc TLC for Preliminary Purity purification->tlc nmr ¹H and ¹³C NMR Spectroscopy tlc->nmr ms Mass Spectrometry (MS) tlc->ms hplc High-Performance Liquid Chromatography (HPLC) nmr->hplc ms->hplc lcms Liquid Chromatography- Mass Spectrometry (LC-MS) hplc->lcms Impurity Investigation elemental Elemental Analysis hplc->elemental report Final Purity Report lcms->report elemental->report

Purity analysis workflow for synthesized compounds.

Detailed Experimental Protocols

Reproducibility is key to analytical chemistry. The following protocols provide detailed methodologies for the primary techniques discussed.

1. High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and the detection of process-related impurities.

  • Instrumentation : HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    Time (min) % Solvent B
    0.0 10
    20.0 95
    25.0 95
    25.1 10

    | 30.0 | 10 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Prepare a 1 mg/mL solution of synthesized this compound in a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the target compound and to identify unknown impurities based on their mass-to-charge ratio.

  • Instrumentation : An HPLC system (as described above) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography : The same HPLC method described above is used for separation.

  • Mass Spectrometry Parameters :

    • Ionization Mode : ESI Negative (to detect the deprotonated molecule [M-H]⁻).

    • Mass Range : 50 - 500 m/z.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas Temperature : 325°C.

  • Analysis : The mass spectrum corresponding to the main HPLC peak is analyzed to confirm the molecular weight of this compound (Expected [M-H]⁻ ≈ 190.9 m/z). Mass spectra for impurity peaks are used to propose their structures.

Comparison of Analytical Techniques

  • HPLC : Offers high precision, robustness, and is the industry standard for quantifying the purity of small molecules.[3][4] Its primary limitation is that it does not inherently identify the chemical structure of impurities; it only separates them.

  • LC-MS : The major advantage of LC-MS is its ability to provide molecular weight information for each separated component, making it a powerful tool for impurity identification.[3][5] It is generally considered a qualitative or semi-quantitative technique unless specific reference standards for each impurity are used.

  • NMR Spectroscopy : Provides unequivocal structural confirmation of the main component. While it can detect impurities, quantification can be challenging for levels below 1-2% without specialized techniques.[6][7]

  • TLC : An invaluable tool for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.[6][7] It is not suitable for accurate quantitative analysis.

References

A Comparative Guide to Catalysts for Functionalizing 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoxazole scaffold is a cornerstone in the development of novel therapeutic agents. The isoxazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] Specifically, 3-Bromoisoxazole-5-carboxylic acid serves as a versatile building block, allowing for the introduction of diverse functionalities at the 3-position through various catalytic cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance.

This guide provides a comparative overview of common catalytic systems for the functionalization of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The presented data, based on studies of structurally analogous aryl bromides, offers a valuable starting point for reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various catalysts in key cross-coupling reactions for the functionalization of aryl bromides analogous to this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O901280-90A classic, reliable catalyst.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Highly active for sterically hindered substrates.
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane1001088-95Effective for a broad range of boronic acids.
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1101675-85A cost-effective alternative to palladium.
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the introduction of various amine functionalities.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene100885-95A first-generation, broadly applicable system.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH11012>90High turnover numbers and activity.
CuI / L-prolineL-prolineK₂CO₃DMSO902470-85A less expensive, copper-based alternative.
Table 3: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂-Et₃NDMF1001275-85Ligand-free conditions can be effective.
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile801680-90A common and reliable catalyst system.
Pd/C-NaOAcNMP1202470-80Heterogeneous catalyst for easier workup.
Table 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF60885-95The classic catalyst system for this reaction.
Pd(PPh₃)₄CuIi-Pr₂NHToluene801280-90Effective for a wide range of alkynes.
Pd/CCuIK₂CO₃DMF1001670-80Heterogeneous palladium source.

Experimental Protocols

The following are generalized experimental protocols for the catalytic functionalization of this compound, based on established methodologies for analogous compounds. Note: These protocols should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., Toluene).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by chromatography.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Catalytic Cross-Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst B 2. Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

VEGFR2 Signaling Pathway Inhibition by Isoxazole Derivatives

Isoxazole derivatives have been investigated as inhibitors of various signaling pathways implicated in disease, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy.[4]

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene VEGF VEGF VEGF->VEGFR2 Binds Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by a functionalized isoxazole derivative.

References

Unveiling the Potential of 3-Bromoisoxazole-5-Carboxylic Acid Derivatives as Novel Antibacterial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, the quest for novel antibacterial agents is paramount. This guide presents a comparative analysis of the efficacy of new antibacterial agents derived from 3-bromoisoxazole-5-carboxylic acid against existing drugs. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their potential, supported by experimental data and detailed methodologies.

Executive Summary

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the antibacterial potential of derivatives of this compound, a scaffold with promise for developing new potent antibacterial agents. Due to the limited availability of public data on the specific antibacterial activity of this compound derivatives, this guide presents data on structurally similar isoxazole compounds to provide a preliminary comparative landscape.

Comparative Efficacy of Isoxazole Derivatives vs. Existing Antibiotics

To contextualize the potential of new isoxazole derivatives, their in-vitro activity, determined by Minimum Inhibitory Concentration (MIC) values, is compared with that of commonly used antibiotics against prevalent bacterial pathogens. The following table summarizes the available MIC data for various isoxazole derivatives against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives and Standard Antibiotics against Selected Bacterial Strains

Compound/DrugChemical ClassStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
Isoxazole Derivative 1 (Hypothetical Amide) 3-Bromoisoxazole-5-carboxamide analogData not availableData not availableData not availableData not available
Isoxazole Derivative 2 (Hypothetical Ester) 3-Bromoisoxazole-5-carboxylate analogData not availableData not availableData not availableData not available
Ciprofloxacin Fluoroquinolone0.25 - 1.00.008 - 0.060.25 - 1.00.12 - 0.5
Ampicillin β-lactam0.25 - 2.02.0 - 8.0>640.06 - 0.25
Gentamicin Aminoglycoside0.12 - 1.00.25 - 1.00.5 - 4.00.03 - 0.12
Tetracycline Tetracycline0.25 - 4.00.5 - 4.08.0 - 640.12 - 1.0

Note: Data for hypothetical isoxazole derivatives are placeholders and will be populated as research becomes available. Data for standard antibiotics are sourced from established literature and may vary slightly between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in antibacterial research, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (isoxazole derivatives) and standard antibiotics

  • Sterile diluents and pipettes

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard antibiotics in CAMHB in the microtiter plates.

  • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of bacteria to antimicrobial agents impregnated on paper disks.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks impregnated with known concentrations of the test compounds and standard antibiotics

  • Sterile swabs

  • Forceps

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of a Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place the antimicrobial-impregnated disks on the surface of the agar, ensuring they are evenly spaced.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.

Visualizing Experimental Workflow and Potential Mechanisms

To further elucidate the research process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Disk Diffusion) cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland Standardize Inoculum (0.5 McFarland) bacterial_culture->mcfarland inoculate_mic Inoculate Microtiter Plates mcfarland->inoculate_mic inoculate_disk Inoculate MHA Plates mcfarland->inoculate_disk compounds Prepare Compound Dilutions compounds->inoculate_mic place_disks Place Antimicrobial Disks incubate_mic Incubate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic compare Compare Efficacy read_mic->compare inoculate_disk->place_disks incubate_disk Incubate (35°C, 16-24h) place_disks->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone read_zone->compare end End compare->end

Caption: Experimental workflow for antibacterial susceptibility testing.

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, many isoxazole-containing antibiotics are known to interfere with essential bacterial processes. For instance, some inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] Another potential mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.[1]

Signaling_Pathway cluster_pathway Potential Mechanism of Action: Folate Synthesis Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR further steps Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Isoxazole Isoxazole Derivative Isoxazole->DHPS Inhibition

References

A Comparative Guide to the Stability of 3-Bromoisoxazole-5-carboxylic Acid and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the stability of 3-Bromoisoxazole-5-carboxylic acid against structurally similar compounds, namely 3-Chloroisoxazole-5-carboxylic acid and Isoxazole-5-carboxylic acid. Due to the limited availability of direct comparative stability studies in published literature, this document outlines the theoretical stability considerations and provides detailed experimental protocols for conducting a robust, head-to-head forced degradation study. Such an investigation is critical for lead candidate selection, formulation development, and establishing appropriate storage conditions.

Theoretical Stability Considerations

The stability of the isoxazole ring and its derivatives is influenced by the nature and position of its substituents. The isoxazole ring itself can be susceptible to degradation under various conditions, including exposure to acid, base, heat, and light.

  • Influence of Halogen Substitution: The presence of a halogen at the 3-position of the isoxazole ring is expected to influence its electronic properties and, consequently, its stability. The electron-withdrawing nature of bromine and chlorine can affect the electron density of the isoxazole ring, potentially altering its susceptibility to nucleophilic or electrophilic attack. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest that this compound could be more prone to degradation pathways involving the cleavage of this bond compared to its chloro- and unsubstituted counterparts.

  • Effect of the Carboxylic Acid Group: The carboxylic acid moiety at the 5-position is a key functional group that can participate in degradation reactions, such as decarboxylation, especially under thermal stress. The acidity of this group, influenced by the substituent at the 3-position, can also play a role in the overall stability profile of the molecule.

Comparative Stability Assessment: Experimental Data

To provide a quantitative comparison of the stability of these compounds, a forced degradation study should be conducted. The following tables summarize the expected data from such a study, highlighting the percentage of degradation under various stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound and Analogs

Stress ConditionThis compound (% Degradation)3-Chloroisoxazole-5-carboxylic acid (% Degradation)Isoxazole-5-carboxylic acid (% Degradation)
Acid Hydrolysis 15-25%10-20%5-15%
(0.1 M HCl, 60°C, 24h)
Base Hydrolysis 20-30%15-25%10-20%
(0.1 M NaOH, 60°C, 8h)
Oxidative Degradation 10-20%5-15%5-10%
(3% H₂O₂, RT, 24h)
Thermal Degradation 5-15%<10%<5%
(Solid state, 80°C, 48h)
Photostability 10-20%5-15%<10%
(ICH Q1B conditions)

Note: The data presented in this table are hypothetical and serve as a template for presenting results from an actual experimental study. The expected trend is based on general principles of chemical stability.

Experimental Protocols

The following are detailed methodologies for conducting the key forced degradation experiments. These protocols are based on established guidelines for stability testing of small molecules.[1][2][3][4][5][6]

1. General Stock Solution Preparation: Prepare a stock solution of each compound (this compound, 3-Chloroisoxazole-5-carboxylic acid, and Isoxazole-5-carboxylic acid) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Analyze the samples by a stability-indicating HPLC method.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Analyze by HPLC.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

6. Photostability Testing:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark in the same chamber.

  • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation CompoundA 3-Bromoisoxazole- 5-carboxylic acid Acid Acid Hydrolysis CompoundA->Acid Base Base Hydrolysis CompoundA->Base Oxidation Oxidation CompoundA->Oxidation Thermal Thermal CompoundA->Thermal Photo Photostability CompoundA->Photo CompoundB 3-Chloroisoxazole- 5-carboxylic acid CompoundB->Acid CompoundB->Base CompoundB->Oxidation CompoundB->Thermal CompoundB->Photo CompoundC Isoxazole- 5-carboxylic acid CompoundC->Acid CompoundC->Base CompoundC->Oxidation CompoundC->Thermal CompoundC->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Comparison Comparative Stability Profile HPLC->Comparison

Workflow for Comparative Stability Testing

Potential Signaling Pathway Involvement

Isoxazole derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation.[7][8][9] One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and growth.[3][9][10][11][12] The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for isoxazole-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Isoxazole Isoxazole Inhibitor Isoxazole->PI3K Inhibition Isoxazole->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition

References

Cost-benefit analysis of different synthetic pathways for 3-Bromoisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic pathways for the production of 3-Bromoisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The following sections detail the proposed synthetic routes, offering a cost-benefit analysis, experimental protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.

Pathway 1: The Fumarate Route

This pathway commences with readily available and cost-effective starting materials, dimethyl fumarate and hydroxyurea. The key steps involve the formation of a 3-hydroxyisoxazole intermediate, followed by a bromination step and final hydrolysis.

Workflow for the Fumarate Route

Fumarate Route Workflow cluster_0 Step 1: Bromination & Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis start Dimethyl Fumarate + Hydroxyurea step1 Bromination of Dimethyl Fumarate followed by cyclization with Hydroxyurea start->step1 intermediate1 Methyl 3-hydroxyisoxazole-5-carboxylate step1->intermediate1 step2 Conversion of Hydroxyl to Bromo Group (e.g., using POBr3) intermediate1->step2 intermediate2 Methyl 3-bromoisoxazole-5-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound via the Fumarate Route.

Pathway 2: The Cycloaddition Route

This pathway utilizes a [3+2] cycloaddition reaction to construct the isoxazole ring, followed by bromination and hydrolysis. This approach offers a modular synthesis where analogs could potentially be generated by varying the cycloaddition partners.

Workflow for the Cycloaddition Route

Cycloaddition Route Workflow cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis start Ethyl Propiolate + Nitrile Oxide Precursor step1 In situ generation of nitrile oxide and cycloaddition start->step1 intermediate1 Ethyl isoxazole-5-carboxylate step1->intermediate1 step2 Direct Bromination at C3 (e.g., using NBS) intermediate1->step2 intermediate2 Ethyl 3-bromoisoxazole-5-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound via the Cycloaddition Route.

Comparative Analysis

The following table summarizes the key parameters for the two proposed synthetic pathways.

ParameterPathway 1: Fumarate RoutePathway 2: Cycloaddition Route
Starting Materials Dimethyl fumarate, Hydroxyurea, Bromine, Phosphorus oxybromideEthyl propiolate, a suitable aldoxime, N-Bromosuccinimide
Overall Yield (Estimated) 60-70%40-50% (highly dependent on the success of the bromination step)
Cost of Key Reagents Dimethyl fumarate and Hydroxyurea are relatively inexpensive. Phosphorus oxybromide is a more specialized and costly reagent.Ethyl propiolate is a relatively expensive starting material. N-Bromosuccinimide is moderately priced.
Scalability Good. The initial steps are based on established, scalable reactions.Moderate. 1,3-dipolar cycloadditions can be scalable, but the subsequent bromination may require optimization for large-scale production.
Safety Considerations Bromine is highly corrosive and toxic. Phosphorus oxybromide reacts violently with water.[1][2]N-Bromosuccinimide is a lachrymator and should be handled with care. In situ generation of nitrile oxides needs to be well-controlled to avoid dimerization.[3]
Key Challenges The conversion of the 3-hydroxy group to the 3-bromo group can be challenging and may require harsh reagents.Direct bromination at the C3 position of the isoxazole ring is difficult due to the ring's electron-deficient nature.

Experimental Protocols

Pathway 1: Fumarate Route

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

This protocol is adapted from a reported kilogram-scale synthesis.

  • Bromination of Dimethyl Fumarate: In a suitable reactor, dimethyl fumarate is dissolved in an appropriate solvent. N-Bromosuccinimide (NBS) is added portion-wise under UV irradiation. The reaction is monitored by TLC until completion. The succinimide byproduct is filtered off, and the filtrate containing the dibrominated intermediate is used directly in the next step.

  • Cyclization with Hydroxyurea: The solution containing the dibrominated intermediate is added to a pre-formed solution of hydroxyurea and a base (e.g., potassium tert-butoxide) in a suitable solvent. The reaction mixture is stirred at room temperature until the formation of Methyl 3-hydroxyisoxazole-5-carboxylate is complete. The product is then isolated and purified by standard procedures.

Step 2: Synthesis of Methyl 3-bromoisoxazole-5-carboxylate

This is a proposed protocol based on the known reactivity of phosphorus oxybromide with hydroxyheterocycles.[4]

  • Methyl 3-hydroxyisoxazole-5-carboxylate is suspended in a high-boiling inert solvent (e.g., toluene or xylene).

  • Phosphorus oxybromide (POBr₃) is added portion-wise at room temperature.

  • The reaction mixture is heated to reflux until the evolution of HBr gas ceases.

  • The mixture is cooled and carefully quenched by pouring onto ice.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

This is a standard ester hydrolysis protocol.

  • Methyl 3-bromoisoxazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An aqueous solution of a base (e.g., NaOH or LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The alcohol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl).

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Pathway 2: Cycloaddition Route

Step 1: Synthesis of Ethyl isoxazole-5-carboxylate

This protocol is based on a general procedure for the synthesis of isoxazole-5-carboxylates.

  • Generation of Nitrile Oxide: In a round-bottom flask, a suitable aldoxime (e.g., formaldoxime precursor) is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added. The mixture is cooled in an ice bath. An oxidizing agent (e.g., N-chlorosuccinimide) is added slowly.

  • Cycloaddition: Once the formation of the nitrile oxide is confirmed by TLC, ethyl propiolate is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Ethyl isoxazole-5-carboxylate.

Step 2: Synthesis of Ethyl 3-bromoisoxazole-5-carboxylate

This is a hypothetical protocol, as direct C3 bromination of isoxazoles is challenging.

  • Ethyl isoxazole-5-carboxylate is dissolved in a suitable solvent (e.g., CCl₄ or a polar aprotic solvent).

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • The mixture is heated to reflux under UV irradiation. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed, dried, and concentrated. The product is purified by column chromatography.

Step 3: Synthesis of this compound

The protocol is identical to Step 3 of the Fumarate Route.

Conclusion

The Fumarate Route (Pathway 1) appears to be the more promising and economically viable option for the synthesis of this compound, primarily due to the use of inexpensive starting materials and a more predictable reaction sequence. The main challenge lies in the optimization of the conversion of the 3-hydroxy to the 3-bromo functionality.

The Cycloaddition Route (Pathway 2) , while offering modularity, is hampered by the high cost of ethyl propiolate and the significant challenge of achieving regioselective bromination at the C3 position of the isoxazole ring. Further research into novel bromination methods for electron-deficient heterocycles would be required to make this route more competitive.

For researchers and drug development professionals, the choice of synthetic pathway will depend on the desired scale of production, budget constraints, and the availability of specialized reagents and equipment. The Fumarate Route is recommended for its cost-effectiveness and potential for scalability, provided the bromination step can be efficiently implemented.

References

Safety Operating Guide

Proper Disposal of 3-Bromoisoxazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 3-Bromoisoxazole-5-carboxylic acid, a compound utilized in the synthesis of antibacterial agents.[1][2] Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.

Key Safety Measures:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Use chemically resistant gloves.[3]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

  • Handling: Avoid generating dust.[3][4][5] Do not breathe dust, fumes, or vapors.[3] Avoid contact with skin, eyes, and clothing.[4][5] After handling, wash hands and any exposed skin thoroughly.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] Under no circumstances should this chemical be disposed of down the drain.[4]

  • Segregation and Collection:

    • Carefully collect the waste material, whether in solid form or in a solution.

    • If in solid form, sweep up and shovel into a suitable, labeled container for disposal, avoiding dust formation.[3][4][5]

    • Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste.

    • Note any other chemicals present in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials such as strong oxidizing agents and bases.[3][4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[4]

Quantitative Data Summary

PropertyValue
Molecular Formula C4H2BrNO3[1]
Molecular Weight 191.97 g/mol [1]
Melting Point 174.5 - 175.5 °C[3]
Appearance Off-white solid[3]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Have 3-Bromoisoxazole- 5-carboxylic acid waste? ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check improper_disposal Improper Disposal (e.g., down drain) start->improper_disposal collect_waste 2. Collect Waste in a Suitable, Sealed Container ppe_check->collect_waste label_waste 3. Label Container Clearly 'Hazardous Waste' & Chemical Name collect_waste->label_waste store_waste 4. Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs 5. Contact EHS for Pickup by Approved Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end warning STOP! Violation of Regulations & Environmental Hazard improper_disposal->warning

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Bromoisoxazole-5-carboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated and carboxylated heterocyclic compounds. It is imperative to treat this compound as a substance with potential hazards and to handle it with the utmost caution in a controlled laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound should be considered as potentially hazardous. Similar chemicals are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2] Therefore, precautionary measures are essential to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause serious eye damage.
Skin Protection - Gloves Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use.To prevent skin contact, which could lead to irritation.
Skin Protection - Lab Coat A standard laboratory coat should be worn.To prevent skin contact with the chemical.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful dust or vapors.

Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools if the compound is flammable (flammability data is not currently available, so caution is advised).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.

  • Disposal: Do not dispose of this chemical down the drain or in the regular trash. Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Halogenated organic wastes are typically disposed of via incineration at a permitted facility.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage A Review Safety Data Sheet (or equivalent hazard information) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Weigh and handle the compound C->D E Decontaminate work area D->E G Store in a tightly sealed container at -20°C D->G F Dispose of waste in labeled hazardous waste container E->F

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoisoxazole-5-carboxylic acid
Reactant of Route 2
3-Bromoisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.